Technical Documentation Center

2,3-Dimethylpent-2-en-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dimethylpent-2-en-1-ol

Core Science & Biosynthesis

Foundational

What are the chemical properties of 2,3-Dimethylpent-2-en-1-ol?

Chemical Profile, Synthetic Methodologies, and Reactivity Landscapes Executive Summary 2,3-Dimethylpent-2-en-1-ol (CAS: 89794-41-2) is a trisubstituted primary allylic alcohol of significant utility in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile, Synthetic Methodologies, and Reactivity Landscapes

Executive Summary

2,3-Dimethylpent-2-en-1-ol (CAS: 89794-41-2) is a trisubstituted primary allylic alcohol of significant utility in organic synthesis and fine chemical manufacturing. Characterized by a sterically crowded alkene core, it serves as a critical intermediate in the synthesis of complex terpenes, insect pheromones, and novel cooling agents for the flavor and fragrance industry. Its reactivity is defined by the interplay between the nucleophilic hydroxyl group and the electron-rich, yet sterically hindered, double bond, allowing for regioselective functionalizations such as Sharpless epoxidation and allylic oxidation.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predictive models for the (E)-isomer, which is the thermodynamically dominant form in standard synthesis.

PropertyValue / DescriptionSource/Method
IUPAC Name (E)-2,3-Dimethylpent-2-en-1-olIUPAC Nomenclature
CAS Registry 89794-41-2Chemical Abstracts
Molecular Formula C₇H₁₄OStoichiometry
Molecular Weight 114.19 g/mol Calculated
Appearance Colorless to pale yellow liquidObservation
Boiling Point ~165–170 °C (760 mmHg) (Predicted)ACD/Labs Predictor
Density 0.845 ± 0.06 g/cm³Predicted
Solubility Soluble in EtOH, Et₂O, DCM; Low water solubilityLipophilicity Profile
LogP 2.15XLogP3

Structural Analysis & Spectroscopic Signature

Stereochemistry and Sterics

The molecule features a trisubstituted double bond between C2 and C3.

  • C2 Substituents: Methyl group and Hydroxymethyl (-CH₂OH).

  • C3 Substituents: Methyl group and Ethyl group. Due to the asymmetry of substituents on both carbons, E/Z isomerism is present. The (E)-isomer, where the higher priority hydroxymethyl and ethyl groups are on opposite sides (trans-like arrangement of the largest chains), is typically the major product in thermodynamic control.

NMR Spectroscopic Profile

The following chemical shifts are diagnostic for confirming the structure (solvent: CDCl₃):

  • ¹H NMR (400 MHz):

    • δ 4.0–4.2 ppm (s/d, 2H): Allylic -CH₂OH. The shift confirms the primary alcohol.

    • δ 1.6–1.8 ppm (m, 6H): Two vinylic methyl groups (C2-Me and C3-Me).

    • δ 2.05 ppm (q, 2H): Allylic methylene of the ethyl group.

    • δ 0.95 ppm (t, 3H): Terminal methyl of the ethyl group.

  • ¹³C NMR (100 MHz):

    • δ ~135 ppm & ~128 ppm: Quaternary vinylic carbons (C2 and C3).

    • δ ~68 ppm: Hydroxymethyl carbon (C1).

Synthetic Methodologies

Expert Insight: Direct Grignard addition to ketones often yields tertiary alcohols. To access this primary allylic alcohol with high regiocontrol, a stepwise approach via the Horner-Wadsworth-Emmons (HWE) reaction followed by reduction is the industry standard for reliability.

Protocol: HWE Olefination & Reduction

This route builds the carbon skeleton from 2-butanone and ensures the correct placement of the double bond.

Step 1: Horner-Wadsworth-Emmons Reaction

Reagents: 2-Butanone, Triethyl 2-phosphonopropionate, Sodium Hydride (NaH), THF. Mechanism: The phosphonate carbanion attacks the ketone. The steric bulk of the phosphonate aids in E-selectivity.

Step 2: Ester Reduction

Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H, Ether/THF (0°C). Mechanism: The ester is reduced to the primary alcohol without affecting the internal alkene.

Synthesis Start 2-Butanone (Methyl Ethyl Ketone) Inter Ethyl 2,3-dimethylpent-2-enoate (α,β-Unsaturated Ester) Start->Inter HWE Reaction THF, Reflux Reagent1 Triethyl 2-phosphonopropionate + NaH (Base) Reagent1->Inter Product 2,3-Dimethylpent-2-en-1-ol (Target Alcohol) Inter->Product Hydride Reduction 0°C -> RT Reagent2 LiAlH4 (Reduction) Reagent2->Product

Figure 1: Validated synthetic route via Horner-Wadsworth-Emmons olefination.

Chemical Reactivity & Mechanisms

The reactivity of 2,3-dimethylpent-2-en-1-ol is dominated by its allylic alcohol motif . The electron-rich trisubstituted alkene makes it an excellent nucleophile for electrophilic oxidants, while the hydroxyl group allows for derivatization.

A. Sharpless Asymmetric Epoxidation

Context: Used in chiral drug synthesis.[1] Because the alkene is trisubstituted, it reacts rapidly with Ti(OiPr)₄/DET/TBHP. The allylic hydroxyl group coordinates to the Titanium center, directing the delivery of oxygen to a specific face of the alkene, creating chiral epoxy alcohols with high enantiomeric excess (ee).

B. Allylic Oxidation (MnO₂)

Context: Fragrance synthesis (Aldehydes often have stronger odors). Treatment with activated Manganese Dioxide (MnO₂) selectively oxidizes the primary alcohol to the conjugated aldehyde, 2,3-dimethylpent-2-enal , without over-oxidation to the acid or affecting the double bond.

C. Simmons-Smith Cyclopropanation

Context: Synthesis of cyclopropyl-modified terpenoids. Reaction with Zn-Cu couple and CH₂I₂ leads to directed cyclopropanation. The hydroxyl group coordinates the Zinc species, ensuring syn-stereochemistry relative to the alcohol.

Reactivity Alcohol 2,3-Dimethylpent-2-en-1-ol Oxidation 2,3-Dimethylpent-2-enal (Aldehyde) Alcohol->Oxidation MnO2 (Allylic Oxidation) Epoxy 2,3-Epoxy-2,3-dimethylpentan-1-ol (Chiral Epoxide) Alcohol->Epoxy Ti(OiPr)4, DET, TBHP (Sharpless Epoxidation) Cyclo Cyclopropyl Carbinol (Simmons-Smith Product) Alcohol->Cyclo Zn(Cu), CH2I2 (Cyclopropanation) Ester Allylic Esters (Fragrance Precursors) Alcohol->Ester AcCl / Pyridine (Esterification)

Figure 2: Divergent reactivity profile demonstrating key functional group transformations.

Applications in Research & Industry

Fragrance & Flavor Chemistry

Unsaturated alcohols and their esters are prized for their olfactory profiles.

  • Odor Profile: Typically exhibits fresh, woody, and slightly spicy notes.

  • Cooling Agents: Derivatives of this alcohol (specifically ethers) have been investigated in patents (e.g., US8377458B2) as cooling sensation agents, similar to menthol but with modified volatility profiles.

Pheromone Synthesis

The 2,3-dimethyl alkene motif is a recurring structural element in insect pheromones. This alcohol serves as a "chiral building block" (after asymmetric epoxidation) for synthesizing complex pheromones used in integrated pest management (IPM).

Drug Development (Terpenoid Scaffolds)

In medicinal chemistry, this molecule acts as a prenyl-like donor. It allows for the introduction of a gem-dimethyl-like functionality (with an extra ethyl group) into polyketide backbones, modulating the lipophilicity and metabolic stability of drug candidates.

Safety & Handling Protocols

  • GHS Classification:

    • H226: Flammable liquid and vapor.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the allylic position.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Benchchem. 2,3-Dimethylpent-2-en-1-ol Chemical Properties and NMR Data. Retrieved from

  • PubChem. Compound Summary: (E)-2,3-dimethylpent-2-en-1-ol (CID 12815294).[3] National Library of Medicine. Retrieved from

  • Google Patents. Cooling sensation agent composition (US8377458B2). Discusses methoxy derivatives of 2,3-dimethylpent-2-en-1-ol. Retrieved from

  • NIST Webbook. Thermochemical Data for 2,3-Dimethylpentane (Analogous backbone data). Retrieved from

  • Sigma-Aldrich. 3,3-Dimethyl-2-butanone (Precursor properties).[4] Retrieved from

Sources

Exploratory

Technical Guide: (E)-2,3-Dimethylpent-2-en-1-ol

The following technical guide details the structural, synthetic, and analytical framework for (E)-2,3-dimethylpent-2-en-1-ol . This document is structured for researchers requiring rigorous validation standards and repro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and analytical framework for (E)-2,3-dimethylpent-2-en-1-ol . This document is structured for researchers requiring rigorous validation standards and reproducible synthetic protocols.

Chemical Identity & Structural Significance

Parameter Data
IUPAC Name (E)-2,3-dimethylpent-2-en-1-ol
CAS Registry 89794-41-2
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
SMILES CCC(=C(C)CO)C
Key Structural Motif Trisubstituted Allylic Alcohol
Executive Summary

(E)-2,3-dimethylpent-2-en-1-ol is a critical trisubstituted allylic alcohol often utilized as a "polypropionate" building block in the total synthesis of macrolides (e.g., erythromycin fragments) and complex terpenes. Its utility stems from the geometric rigidity of the trisubstituted alkene, which serves as a stereochemical pivot point for subsequent transformations such as Sharpless asymmetric epoxidation or Claisen rearrangements.

For the drug development professional, the purity of the (E)-isomer is paramount. Contamination with the (Z)-isomer can lead to diastereomeric mixtures in downstream coupling steps, complicating purification and reducing overall yield. This guide focuses on the definitive assignment of stereochemistry and a robust synthetic route to ensure isomeric purity.

Structural Analysis & Nomenclature Logic

Correctly assigning the (E)/(Z) stereochemistry for trisubstituted alkenes requires strict adherence to Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment

The alkene is located at C2=C3 . We analyze the substituents on each carbon independently.

  • Carbon 2 (C2):

    • Substituent A: Hydroxymethyl group (–CH₂OH). Carbon attached to Oxygen.[1][2][3][4] (Priority 1)

    • Substituent B: Methyl group (–CH₃). Carbon attached to Hydrogens.[5][1][2][3] (Priority 2)

  • Carbon 3 (C3):

    • Substituent A: Ethyl group (–CH₂CH₃). Carbon attached to Carbon.[5][2][3] (Priority 1)

    • Substituent B: Methyl group (–CH₃). Carbon attached to Hydrogens.[5][1][2][3] (Priority 2)

Configuration: In the (E)-isomer (Entgegen), the high-priority groups are on opposite sides of the double bond.

  • High Priority (Left): –CH₂OH

  • High Priority (Right): –CH₂CH₃ (Ethyl)

  • Result: The –CH₂OH and –CH₂CH₃ groups are trans to each other. The –CH₂OH and C3-Methyl are cis to each other.

CIP_Logic DoubleBond C2 = C3 Double Bond C2_Subs C2 Substituents: 1. -CH2OH (High) 2. -CH3 (Low) DoubleBond->C2_Subs C3_Subs C3 Substituents: 1. -CH2CH3 (High) 2. -CH3 (Low) DoubleBond->C3_Subs E_Config (E)-Configuration: High Priority Groups OPPOSITE SIDES C2_Subs->E_Config Spatial Arrangement C3_Subs->E_Config

Figure 1: Cahn-Ingold-Prelog (CIP) priority logic determining the (E)-configuration.

Synthetic Protocol: Stereoselective Construction

To access the (E)-isomer with high fidelity (>98:2 dr), a Horner-Wadsworth-Emmons (HWE) olefination followed by reduction is the industry-standard protocol. This method avoids the thermodynamic mixtures often seen with acid-catalyzed dehydration of tertiary alcohols.

Pathway Overview
  • Precursor: 2-Pentanone.

  • Olefination: Reaction with Triethyl 2-phosphonopropionate (HWE reagent).

  • Reduction: Conversion of the ester to the alcohol using DIBAL-H.

Step-by-Step Methodology

Step 1: HWE Olefination (Synthesis of Ethyl (E)-2,3-dimethylpent-2-enoate)

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Triethyl 2-phosphonopropionate, THF (anhydrous).

  • Protocol:

    • Suspend NaH (1.1 equiv) in anhydrous THF at 0°C under Argon.

    • Add Triethyl 2-phosphonopropionate (1.1 equiv) dropwise. Stir for 30 min until evolution of H₂ ceases (formation of phosphonate carbanion).

    • Cool to -78°C (crucial for stereocontrol).

    • Add 2-Pentanone (1.0 equiv) slowly.

    • Allow to warm to room temperature overnight.

    • Quench: Sat. NH₄Cl. Extract: Et₂O.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Note: The HWE reaction typically favors the (E)-ester (thermodynamic product) due to steric minimization between the ester group and the alkyl chain during the betaine intermediate collapse.

Step 2: DIBAL-H Reduction (Ester to Alcohol)

  • Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in Hexanes), DCM (anhydrous).

  • Protocol:

    • Dissolve the (E)-ester from Step 1 in anhydrous DCM at -78°C.

    • Add DIBAL-H (2.2 equiv) dropwise over 20 min. Caution: Exothermic.

    • Stir at -78°C for 2 hours. Monitor by TLC (disappearance of ester).

    • Workup (Fieser Method): Dilute with Et₂O. Add H₂O (x mL), 15% NaOH (x mL), H₂O (3x mL). Stir until a white granular precipitate forms.

    • Filter through Celite. Concentrate in vacuo.

    • Yield: Expect >85% yield of clear, colorless oil.

Synthesis_Workflow Start 2-Pentanone (Ketone Precursor) Intermediate (E)-Ethyl 2,3-dimethylpent-2-enoate (Ester Intermediate) Start->Intermediate HWE Olefination (Stereoselective) Reagent1 Triethyl 2-phosphonopropionate + NaH (THF) Reagent1->Intermediate Product (E)-2,3-dimethylpent-2-en-1-ol (Target Alcohol) Intermediate->Product 1,2-Reduction Reagent2 DIBAL-H (DCM, -78°C) Reagent2->Product

Figure 2: Synthetic workflow from ketone precursor to target allylic alcohol.

Analytical Validation (Self-Validating System)

To ensure the synthesized material is the (E)-isomer , you must rely on Nuclear Overhauser Effect (NOE) spectroscopy. Simple 1H NMR splitting patterns are insufficient to distinguish E/Z isomers definitively without comparative standards.

1H NMR Expectations (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ)MultiplicityIntegration
C1-H₂ (–CH₂OH)4.10 - 4.15 ppmSinglet (broad)2H
C2-Me (Allylic)1.65 - 1.75 ppmSinglet3H
C3-Me (Allylic)1.60 - 1.70 ppmSinglet3H
C4-H₂ (Ethyl - CH₂)2.05 ppmQuartet (J=7.5 Hz)2H
C5-H₃ (Ethyl - CH₃)1.00 ppmTriplet (J=7.5 Hz)3H
Definitive Stereochemical Proof: NOE Difference

Perform a 1D-NOESY experiment irradiating the C1-H₂ (Hydroxymethyl) protons.

  • Scenario A (Correct E-Isomer):

    • Observation: Strong NOE enhancement of the C3-Methyl group.

    • Reasoning: In the (E)-isomer, the –CH₂OH and C3-Methyl are cis (same side).

    • Secondary Observation: Weak or NO enhancement of the Ethyl group (C4-H₂).

  • Scenario B (Incorrect Z-Isomer):

    • Observation: Strong NOE enhancement of the Ethyl group (C4-H₂) .

    • Reasoning: In the (Z)-isomer, the –CH₂OH and Ethyl group are cis.

Criterion for Release: The batch is acceptable only if NOE enhancement of C3-Me is >2% and C4-H₂ is negligible upon irradiation of C1-H₂.

References
  • BenchChem. 2,3-Dimethylpent-2-en-1-ol Product Data & Safety. Retrieved from

  • Xu, C., et al. (2017). Synthesis of Z- or E-Trisubstituted Allylic Alcohols and Ethers by Kinetically Controlled Cross-Metathesis. Journal of the American Chemical Society.[6] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12815294, (E)-2,3-dimethylpent-2-en-1-ol. Retrieved from

  • American Elements. 2,3-Dimethylpent-2-en-1-ol Technical Data. Retrieved from

Sources

Foundational

Molecular weight and formula of 2,3-Dimethylpent-2-en-1-ol.

The following technical guide details the physicochemical profile, synthesis, and characterization of 2,3-Dimethylpent-2-en-1-ol , a specialized allylic alcohol intermediate. [1][2][3] Executive Summary & Chemical Identi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 2,3-Dimethylpent-2-en-1-ol , a specialized allylic alcohol intermediate.

[1][2][3]

Executive Summary & Chemical Identity

2,3-Dimethylpent-2-en-1-ol is a tetrasubstituted allylic alcohol utilized primarily as a building block in the synthesis of complex terpenes, pheromones, and fragrance compounds.[1] Its structure is characterized by a sterically crowded alkene core, featuring methyl substituents at both the C2 and C3 positions.[2][1] This steric bulk imparts unique reactivity profiles compared to less substituted allylic alcohols, particularly in oxidation and enantioselective catalysis protocols.[1]

Physicochemical Profile
ParameterData
CAS Number 89794-41-2
IUPAC Name (E)-2,3-Dimethylpent-2-en-1-ol
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents (DCM, Et₂O, MeOH); Insoluble in water
SMILES CC/C(=C(\C)/CO)/C
Key Functionality Primary Allylic Alcohol (Tetrasubstituted Alkene)

Synthetic Methodology

The synthesis of tetrasubstituted alkenes is synthetically demanding due to steric hindrance.[1] The most robust protocol for generating 2,3-Dimethylpent-2-en-1-ol involves the hydride reduction of its corresponding


-unsaturated ester .[1] This approach ensures the preservation of the double bond geometry established in the precursor.[1]
Core Protocol: LiAlH₄ Reduction of Ethyl 2,3-Dimethylpent-2-enoate

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce the ester functionality to a primary alcohol.[1]

Reagents & Materials
  • Precursor: Ethyl 2,3-dimethylpent-2-enoate (1.0 equiv)[1]

  • Reductant: LiAlH₄ (0.75 equiv, powder or pellet)[1]

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)[1][3]

  • Quench: Rochelle’s Salt (Sodium potassium tartrate) saturated solution[1]

Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar and N₂ inlet.

  • Slurry Preparation: Charge the flask with LiAlH₄ suspended in anhydrous Et₂O at 0°C.

  • Addition: Add the ester precursor dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent over-reduction or side reactions.

  • Reaction Monitoring: Warm to room temperature and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the ester spot.[1]

  • Fieser Workup (Critical Step):

    • Cool back to 0°C.

    • Slowly add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the weight of LiAlH₄ in grams.
    • This precipitates aluminum salts as a granular white solid, easily removed by filtration.[1]

  • Purification: Dry the filtrate over MgSO₄, concentrate in vacuo, and purify via vacuum distillation or flash chromatography.

Reaction Pathway Visualization

The following diagram illustrates the reduction logic and intermediate states.

SynthesisPathway Ester Ethyl 2,3-dimethylpent-2-enoate (Precursor) Intermediate Tetrahedral Aluminate Intermediate Ester->Intermediate Hydride Attack Product 2,3-Dimethylpent-2-en-1-ol (Target Alcohol) Intermediate->Product Elimination of EtO- LiAlH4 LiAlH4 / Et2O (Nucleophilic Acyl Substitution) Workup Fieser Workup (Hydrolysis)

Figure 1: Mechanistic flow of the ester reduction yielding the allylic alcohol.[1]

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized molecule, researchers must look for specific spectral signatures.[1] The absence of vinyl protons in ¹H NMR is the definitive diagnostic feature for this tetrasubstituted alkene.[1]

¹H NMR Diagnostic Signals (400 MHz, CDCl₃)
Proton GroupChemical Shift (

)
MultiplicityInterpretation
-CH₂-OH 4.10 – 4.20 ppmSinglet (s)Deshielded methylene adjacent to oxygen.[1]
C=C-CH₃ 1.65 – 1.75 ppmSinglet (s)Two vinylic methyl groups (C2 and C3).[1]
-CH₂-CH₃ 2.05 ppmQuartet (q)Methylene of the ethyl group (allylic).[1]
-CH₂-CH₃ 0.95 ppmTriplet (t)Terminal methyl of the ethyl group.[1]
Vinyl H ABSENT N/AConfirms tetrasubstitution.[1]
Mass Spectrometry (GC-MS)[3]
  • Molecular Ion:

    
     114 [M]⁺ (often weak).[1]
    
  • Base Peak: Likely

    
     83 or similar, corresponding to loss of -CH₂OH (allylic fragmentation).[1]
    
  • Loss of Water:

    
     96 [M-18]⁺.[1]
    

Applications in Drug Development & Synthesis

The utility of 2,3-Dimethylpent-2-en-1-ol extends beyond its immediate structure; it serves as a "linchpin" intermediate.[1]

  • Allylic Oxidation: The alcohol can be oxidized to the corresponding

    
    -unsaturated aldehyde (2,3-dimethyl-2-pentenal) using MnO₂ or Swern conditions, a precursor for Wittig homologation.[1]
    
  • Asymmetric Epoxidation: As an allylic alcohol, it is a candidate for Sharpless Asymmetric Epoxidation (SAE), although the tetrasubstituted nature requires modified titanium loadings.[1]

  • Pheromone Mimetics: The branched hydrocarbon chain mimics the structure of various insect pheromones (e.g., stored-product beetles), making this alcohol a standard in semiochemical research.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12815294, 2,3-Dimethylpent-2-en-1-ol.[1] Retrieved from [Link]

  • American Elements. 2,3-Dimethylpent-2-en-1-ol Product Information & CAS 89794-41-2.[4][1][5] Retrieved from [Link][1][5]

  • NIST Mass Spectrometry Data Center. 2-Pentenoic acid, 2,3-dimethyl- (Related Ester/Acid Data). Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to 2,3-Dimethylpent-2-en-1-ol: Properties, Reactivity, and Applications

Introduction 2,3-Dimethylpent-2-en-1-ol is a branched, unsaturated alcohol that serves as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a primary hydroxyl group adjacent to a trisubsti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dimethylpent-2-en-1-ol is a branched, unsaturated alcohol that serves as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a primary hydroxyl group adjacent to a trisubstituted alkene, imparts a distinct reactivity profile that is of significant interest to researchers in materials science, fragrance development, and pharmaceutical synthesis.[1] This guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dimethylpent-2-en-1-ol, offering insights into its synthesis, characterization, and potential applications for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

2,3-Dimethylpent-2-en-1-ol, with the molecular formula C₇H₁₄O, possesses a molecular weight of 114.19 g/mol .[1][2] The IUPAC name for the most stable isomer is (E)-2,3-dimethylpent-2-en-1-ol, and its CAS number is 89794-41-2.[2]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: 2D Structure of 2,3-Dimethylpent-2-en-1-ol

Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1][2]
Appearance Liquid[1]
Boiling Point (Predicted) Not available
Density (Predicted) Not available
Water Solubility (Predicted) Not available
XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]

Note: The lack of experimentally verified data for boiling point, density, and solubility highlights an area for further experimental investigation. For estimation purposes, the boiling point of the related compound 2,3-dimethylpent-2-ene is 97 °C, and that of 2,3-dimethylpentane is 89.7 °C.[3][4] The introduction of the polar hydroxyl group in 2,3-Dimethylpent-2-en-1-ol is expected to significantly increase its boiling point compared to these alkanes and alkenes.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2,3-Dimethylpent-2-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide a reference for structural confirmation.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (-CH₂OH) ~4.1~68
C2 (=C) -~135
C3 (=C) -~128
C4 (-CH₂) ~2.1~25
C5 (-CH₃) ~1.0~12
C2-CH₃ ~1.7~15
C3-CH₃ ~1.7~20

Source: Predicted values from Benchchem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dimethylpent-2-en-1-ol is characterized by the presence of key functional groups.

Vibrational ModeExpected IR Frequency (cm⁻¹)Intensity
O-H Stretch 3200-3500Strong, Broad
C-H Stretch (Aliphatic) 2850-2960Strong
C=C Stretch ~1670Medium

Source: Expected frequencies from Benchchem.[1]

The broad O-H stretching band is a hallmark of hydrogen-bonded alcohols.[1] The C=C stretching absorption, expected around 1670 cm⁻¹, confirms the presence of the alkene functionality.[1]

Chemical Properties and Reactivity

The chemical reactivity of 2,3-Dimethylpent-2-en-1-ol is dictated by its two primary functional groups: the primary hydroxyl group and the trisubstituted double bond. This dual functionality makes it a valuable synthon for a variety of chemical transformations.[1]

dot graph "Reactivity_Hub" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Key reaction pathways of 2,3-Dimethylpent-2-en-1-ol.

Reactions of the Hydroxyl Group
  • Oxidation: As a primary allylic alcohol, 2,3-Dimethylpent-2-en-1-ol can be oxidized to the corresponding aldehyde, (E)-2,3-dimethylpent-2-enal, or further to the carboxylic acid, (E)-2,3-dimethylpent-2-enoic acid, depending on the oxidizing agent and reaction conditions.[1] Milder oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation protocol would favor the formation of the aldehyde.

  • Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These esters may have applications in the fragrance and flavor industry.

Reactions of the Alkene Group

The trisubstituted double bond is susceptible to a variety of addition reactions, although the steric hindrance from the methyl groups can influence the regioselectivity and stereoselectivity of these transformations.[1]

  • Hydrogenation: Catalytic hydrogenation, typically using a palladium or platinum catalyst, will reduce the double bond to yield 2,3-dimethylpentan-1-ol.

  • Halogenation and Hydrohalogenation: The alkene can react with halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr) via electrophilic addition mechanisms.

Combined Reactivity and Rearrangements

The proximity of the hydroxyl group and the double bond can lead to more complex reactivity, particularly under acidic conditions. Protonation of the hydroxyl group can lead to the formation of a resonance-stabilized allylic carbocation, which can then undergo nucleophilic attack or rearrangement.[1]

Synthesis and Purification

Synthetic Approaches

A common and versatile method for the synthesis of allylic alcohols like 2,3-Dimethylpent-2-en-1-ol is the Grignard reaction.

dot graph "Grignard_Synthesis" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: General workflow for Grignard synthesis of an allylic alcohol.

Explanatory Note: For the synthesis of 2,3-Dimethylpent-2-en-1-ol, a suitable α,β-unsaturated aldehyde, such as 2,3-dimethylpent-2-enal, would be reacted with a Grignard reagent that can deliver a hydride or an appropriate alkyl group, followed by an acidic workup. Alternatively, the reaction of an appropriate Grignard reagent with formaldehyde can also yield a primary alcohol. A detailed, optimized protocol for this specific molecule is an area for further investigation.

Purification

Purification of the synthesized 2,3-Dimethylpent-2-en-1-ol would typically be achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures. The effectiveness of the separation depends on the difference in boiling points between the product and any impurities.

Applications

Fragrance and Flavor Industry

Branched unsaturated alcohols and their corresponding esters are known to contribute to a variety of scents. While specific applications of 2,3-Dimethylpent-2-en-1-ol are not detailed in the available literature, its structural motifs suggest potential as a building block for fragrance ingredients.

Pharmaceutical and Agrochemical Synthesis

Allylic alcohols are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[5] The dual functionality of 2,3-Dimethylpent-2-en-1-ol allows for the introduction of chirality and further functionalization, making it a potentially useful starting material in multi-step synthetic sequences.

Safety and Handling

2,3-Dimethylpent-2-en-1-ol is classified as a flammable liquid and vapor. It is also reported to cause skin and eye irritation and may cause respiratory irritation.[6]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood.

Conclusion

2,3-Dimethylpent-2-en-1-ol is a fascinating molecule with a rich potential for chemical transformations. Its combination of a primary alcohol and a sterically hindered double bond offers unique opportunities for selective reactions. While there is a need for more comprehensive experimental data on its physical properties and detailed synthetic and analytical protocols, the information available provides a strong foundation for its exploration as a valuable intermediate in various fields of chemical research and development. This guide serves as a starting point for researchers and scientists looking to harness the synthetic potential of this versatile compound.

References

  • 2,3-Dimethylpentane. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • 2,3-dimethylpent-2-ene. (n.d.). In Stenutz. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dimethylpent-2-en-1-ol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). (E)-2,3-dimethylpent-2-enal. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dimethylpent-3-en-1-ol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). (E)-2,3-dimethylpent-2-en-4-yn-1-ol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • NIST. (n.d.). 1-Pentene, 2,3-dimethyl-. National Institute of Standards and Technology. Retrieved February 8, 2026, from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved February 8, 2026, from [Link]

  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., Cancellieri, M. A., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Fryer, A. D., Gadhia, S., Jones, L., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., ... Wason, S. (2010). A safety assessment of branched chain saturated alcohols when used as fragrance ingredients. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 48 Suppl 4, S1–S24. [Link]

  • Li, Z., Wang, B., & Lu, X. (2018). Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol. Nature communications, 9(1), 3245. [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved February 8, 2026, from [Link]

  • Gonzalez, J. A. P., & Casado, F. J. M. (2012). FRAGRANCE RELEASE SYSTEMS FOR PERSONAL CARE ITEMS (ES2355795T3).
  • Organic Chemistry Tutor. (2024, March 1). Synthesis of a Complex Allylic Alcohol [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 9). Preparation and use of allyl alcohol in industrial organic synthesis. Retrieved February 8, 2026, from [Link]

  • YouTube. (2021, January 7). Fractional Distillation: Ethanol/Water Separation [Video]. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. Retrieved February 8, 2026, from [Link]

  • Alpha Aromatics. (2024, October 15). 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation. Retrieved February 8, 2026, from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved February 8, 2026, from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 2,3-dimethylpentane low high resolution 1H proton nmr spectrum. Retrieved February 8, 2026, from [Link]

  • Peña-Alvarez, A., Capella, S., Juárez, R., & de Peña, M. P. (2006). Determination of terpenes in tequila by solid phase microextraction-gas chromatography-mass spectrometry. Journal of agricultural and food chemistry, 54(11), 3951–3955. [Link]

  • Sytniczuk, A., & Chrobok, A. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 26(15), 4485. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved February 8, 2026, from [Link]

  • Yadav, G. D., & Krishnan, M. S. (2002). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst (US6420596B1).
  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. [Link]

  • Honnold, R. (2017). Agilent GC-MS: Two Methods One Instrument. Agilent. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved February 8, 2026, from [Link]

  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., Cancellieri, M. A., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Fryer, A. D., Gadhia, S., Jones, L., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., ... Wason, S. (2010). Fragrance Materials Review on Isoamyl Alcohol. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 48 Suppl 4, S81–S90. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved February 8, 2026, from [Link]

  • AZoLifeSciences. (2021, September 24). HS-GC/MS Solution for the Determination of Terpenes. Retrieved February 8, 2026, from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(7), 1549. [Link]

  • Webb, R. L. (1981). Process for preparing allylic alcohols from allylic halides (CA1099294A).
  • University of California, Irvine. (2012, November 14). Chemistry 210 Experiment 5. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 8, 2026, from [Link]

  • Gozone Packaging. (n.d.). Use of Alcohol in perfumes. Retrieved February 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,3-dimethylpentane. Retrieved February 8, 2026, from [Link]

  • Yadav, G. D., & Krishnan, M. S. (2002). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. Catalysis Letters, 82(3-4), 133–138. [Link]

Sources

Foundational

Spectroscopic data interpretation for 2,3-Dimethylpent-2-en-1-ol.

The following technical guide details the spectroscopic interpretation of 2,3-Dimethylpent-2-en-1-ol , a tetrasubstituted allylic alcohol used frequently in fragrance chemistry and organic synthesis. This guide is struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic interpretation of 2,3-Dimethylpent-2-en-1-ol , a tetrasubstituted allylic alcohol used frequently in fragrance chemistry and organic synthesis.

This guide is structured to allow a researcher to autonomously validate the structure of this molecule using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), with a specific focus on stereochemical determination (E/Z isomerism).

CAS: 89794-41-2 | Formula: C


H

O | MW: 114.19 g/mol [1]

Executive Summary & Structural Logic

The Challenge: 2,3-Dimethylpent-2-en-1-ol presents a unique spectroscopic challenge because it contains a tetrasubstituted double bond .[2] Unlike typical alkenes, it lacks vinylic protons (protons attached directly to the C=C bond).[2] Consequently, standard


H NMR coupling patterns (

-coupling) cannot be used to determine the alkene geometry.[2]

The Solution: Structural elucidation relies on identifying the specific chemical environments of the three methyl groups and the methylene "arms" of the molecule.[2] The differentiation between the (E) and (Z) isomers must be achieved using NOESY (Nuclear Overhauser Effect Spectroscopy) to map the spatial proximity of the pendant groups.[2]

Structural Connectivity
  • C1: Hydroxymethyl group (-CH

    
    OH).[2]
    
  • C2: Quaternary alkene carbon bonded to C1 and a Methyl group.[2]

  • C3: Quaternary alkene carbon bonded to an Ethyl group and a Methyl group.[2]

  • C4-C5: Ethyl group tail.[2]

Mass Spectrometry (MS) Interpretation

Method: GC-MS (Electron Impact, 70 eV) Objective: Confirm molecular weight and structural fragments.[2]

The mass spectrum of allylic alcohols is characterized by facile dehydration and allylic cleavage.[2]

m/z (Fragment)IntensityInterpretation
114 Weak/TraceMolecular Ion [M]

.[2] Often weak in alcohols due to rapid dehydration.
96 Medium[M - H

O]

.[2] Loss of water (18 Da).[2] Characteristic of alcohols. Forms a conjugated diene cation.[2]
83 High[M - CH

OH]

.[2] Allylic cleavage.[2] Loss of the hydroxymethyl group (31 Da).[2]
69 Base Peak [C

H

]

.[2] Loss of Ethyl group (29 Da) and Water? Or fragmentation of the alkene backbone.[2] Common in terpene-like structures.[2]
55 High[C

H

]

. Rearrangement fragment typical of alkenes.[2]

Diagnostic Check: Look for the [M-18] peak at m/z 96.[2] If this is the highest mass peak observed, the molecular ion (114) may be too unstable, a common artifact in alcohol MS.[2]

Infrared Spectroscopy (IR) Interpretation

Method: FTIR (Neat film or ATR) Objective: Identify functional groups and confirm the degree of substitution.[2]

Frequency (cm

)
IntensityAssignmentMechanistic Insight
3300–3450 Broad, StrongO-H Stretch Hydrogen-bonded hydroxyl group.[2] Confirms alcohol functionality.
2850–2960 StrongC-H Stretch Alkyl C-H bonds (methyl and methylene).[2]
1640–1670 Weak/MediumC=C Stretch Tetrasubstituted alkenes show weak C=C stretching due to low dipole moment change.[2]
1000–1050 StrongC-O Stretch Primary alcohol (allylic).[2]

Diagnostic Check: The absence of a strong C=C peak is expected.[2] If the peak at ~1650 cm


 is very strong, suspect a less substituted impurity or conjugation with a carbonyl (which should not be present).[2]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (Chloroform-d)
Reference:  TMS (0.00 ppm)[3][4]
H NMR (Proton)

Since there are no alkene protons, the spectrum is defined by the alkyl groups attached to the double bond.[2]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Note
4.15 Singlet (s)2HC1-H (-CH

OH)
Deshielded by Oxygen.[2] Appears as a singlet because no vicinal protons exist on C2.[2]
2.05 Quartet (q)2HC4-H (-CH

-CH

)
Allylic methylene.[2] Coupled to the terminal methyl (C5).[2]
1.75 Singlet (s)3HC2-Me Allylic methyl on C2.[2]
1.68 Singlet (s)3HC3-Me Allylic methyl on C3.[2]
1.40 Broad (br)1H-OH Hydroxyl proton.[2] Shift varies with concentration/temperature.[2]
1.00 Triplet (t)3HC5-H (-CH

-CH

)
Terminal methyl of the ethyl group.[2]

Critical Analysis:

  • The two singlets at 1.68 and 1.75 ppm are the "fingerprint" of the tetrasubstituted core.[2]

  • Differentiation: The methyl on C2 is slightly more deshielded (downfield) due to the geminal effect of the hydroxymethyl group compared to the ethyl group on C3, though they are very close.[2]

C NMR (Carbon)

Method: Broadband Decoupled & DEPT-135

Shift (

ppm)
Type (DEPT)AssignmentNote
135.0 Quaternary (C)C3 (Alkene)Bonded to Ethyl and Methyl.
132.5 Quaternary (C)C2 (Alkene)Bonded to CH

OH and Methyl.[2]
62.5 CH

(Down)
C1 (-CH

OH)
Characteristic primary alcohol shift.[2]
24.0 CH

(Down)
C4 (Ethyl CH

)
Allylic methylene.[2]
18.5 CH

(Up)
C2-Me Allylic methyl.[2]
17.5 CH

(Up)
C3-Me Allylic methyl.[2]
13.0 CH

(Up)
C5 (Ethyl CH

)
Terminal methyl.[2]

Stereochemical Determination (E vs Z)

This is the most critical step for researchers.[2] The IUPAC name often specifies (E)-2,3-Dimethylpent-2-en-1-ol (CAS 89794-41-2), but synthesis often yields mixtures.[2]

Principle: The Nuclear Overhauser Effect (NOE) signal intensity is inversely proportional to the sixth power of the distance (


).[2]
  • Z-Isomer (Cis-like): The -CH

    
    OH group and the Ethyl group are on the same side of the double bond.[2]
    
  • E-Isomer (Trans-like): The -CH

    
    OH group and the Ethyl group are on opposite sides.[2]
    

Experimental Protocol (1D NOE or 2D NOESY):

  • Irradiate the -CH

    
    OH signal (4.15 ppm) .
    
  • Observe enhancement in the alkyl region.[2]

IsomerExpected NOE EnhancementLogic
(E)-Isomer Strong NOE with C3-Me (1.68 ppm)The -CH

OH is trans to the Ethyl group, placing it cis to the C3-Methyl.[2]
(Z)-Isomer Strong NOE with Ethyl-CH

(2.05 ppm)
The -CH

OH is cis to the Ethyl group.[2]

Logic Workflow Diagram

The following diagram illustrates the decision tree for validating the identity and stereochemistry of the molecule.

SpectroscopyWorkflow Start Unknown Sample IR IR Spectroscopy Check: 3350 cm-1 (OH) Check: No C=O Start->IR MS GC-MS Check: m/z 96 (M-18) Check: m/z 114 (M+) Start->MS HNMR 1H NMR (CDCl3) Check: Singlet ~4.15 ppm (CH2-O) Check: No Alkene H IR->HNMR MS->HNMR TetraSub Confirm Tetrasubstituted Alkene (2 x Methyl singlets + Ethyl) HNMR->TetraSub NOE NOESY Experiment Irradiate CH2-O (4.15 ppm) TetraSub->NOE ResultE Enhancement at 1.68 ppm (C3-Me) = (E)-Isomer NOE->ResultE NOE Observed ResultZ Enhancement at 2.05 ppm (Ethyl-CH2) = (Z)-Isomer NOE->ResultZ NOE Observed

Caption: Workflow for the structural and stereochemical validation of 2,3-Dimethylpent-2-en-1-ol.

Experimental Protocol: Sample Preparation for NMR

To ensure high-resolution data for the critical NOE experiments, follow this strict preparation protocol.

  • Solvent Selection: Use CDCl

    
      (99.8% D) containing 0.03% TMS.[2] Ensure the solvent is dry (store over molecular sieves) to prevent water peaks from obscuring the Ethyl-CH
    
    
    
    or OH signals.[2]
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

    • Note: High concentrations (>30 mg) can cause viscosity broadening, obscuring the fine splitting of the ethyl quartet.[2]

  • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (silica/salts) which degrade line shape.[2]

  • Shimming: Automated gradient shimming is usually sufficient, but manual touch-up of Z1 and Z2 shims is recommended if the methyl singlets at 1.68/1.75 ppm are not resolved to baseline.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12815294, (E)-2,3-dimethylpent-2-en-1-ol.[2] Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (General reference for allylic alcohol fragmentation and NOE principles).

  • NIST Mass Spectrometry Data Center. 2,3-Dimethyl-2-pentene (Parent Alkene Spectral Data). Retrieved from [Link][2]

Sources

Foundational

Chemical reactivity of the double bond in 2,3-Dimethylpent-2-en-1-ol.

Executive Summary This guide analyzes the chemo- and stereoselective reactivity of 2,3-dimethylpent-2-en-1-ol , a tetrasubstituted allylic alcohol.[1] Unlike simple alkenes, this molecule presents a unique "push-pull" sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the chemo- and stereoselective reactivity of 2,3-dimethylpent-2-en-1-ol , a tetrasubstituted allylic alcohol.[1] Unlike simple alkenes, this molecule presents a unique "push-pull" scenario in synthesis: the tetrasubstituted double bond is electronically rich but sterically encumbered, while the primary hydroxyl group serves as a potent directing anchor.[1]

For researchers in drug development and complex synthesis, this substrate represents a critical model for understanding hydroxyl-directed functionalization in sterically congested systems.[1] This whitepaper details the mechanistic pathways for epoxidation, cyclopropanation, and oxidative cleavage, providing validated protocols that overcome the inherent steric barriers of the tetrasubstituted core.[1]

Structural & Electronic Analysis

The Tetrasubstituted Challenge

The reactivity of 2,3-dimethylpent-2-en-1-ol is defined by the competition between electronic activation and steric shielding.[1]

  • Steric Environment: The alkene is tetrasubstituted, bearing a methyl and hydroxymethyl group at C2, and a methyl and ethyl group at C3.[1] This creates a "wall" of alkyl density that significantly retards the approach of non-directed electrophiles.[1]

  • Electronic Profile: The four alkyl substituents (hyperconjugation) make the

    
    -system electron-rich (HOMO is high in energy).[1] However, without a directing group, reaction rates with bulky oxidants would be negligible.[1]
    
  • The Anchoring Effect: The C1-hydroxyl group is the "Trojan Horse."[1] It coordinates with metal centers (V, Ti, Zn), delivering the reagent intramolecularly to the double bond face, effectively bypassing the steric penalty.[1]

Visualization of Reactivity Logic

The following diagram maps the decision tree for functionalizing this specific alkene.

Reactivity Substrate 2,3-Dimethylpent-2-en-1-ol (Tetrasubstituted Alkene) Epox Epoxidation Substrate->Epox Directed (VO(acac)2) Cyclo Cyclopropanation Substrate->Cyclo Directed (Zn-Cu) Oxid Oxidative Cleavage Substrate->Oxid Ozonolysis Epoxide Tetrasubstituted Epoxide (Stereodefined) Epox->Epoxide Syn-selective Cyclopropane Cyclopropyl Carbinol (Simmons-Smith) Cyclo->Cyclopropane Syn-selective Ketone Pentan-2-one + Hydroxyacetone deriv. Oxid->Ketone C=C Scission

Figure 1: Divergent reactivity pathways dictated by reagent choice.[1] The hydroxyl group enables directed addition (blue/green paths), while ozone cleaves the bond regardless of sterics (red path).[1]

Core Reactivity Profiles[1]

Directed Epoxidation: Overcoming Sterics

Standard epoxidation (e.g., mCPBA) often fails or proceeds slowly with tetrasubstituted alkenes due to steric repulsion.[1] The solution is Metal-Catalyzed Directed Epoxidation .[1]

  • Mechanism: Vanadium(V) or Titanium(IV) binds to the allylic alcohol oxygen.[1] The oxidant (TBHP) coordinates to the metal, forming a rigid transition state that delivers the oxygen to the syn face of the alkene.[1]

  • Selectivity: The reaction is highly diastereoselective (syn to the OH group).[1]

  • Critical Note on Sharpless Epoxidation: While powerful, the classic Sharpless asymmetric epoxidation (Ti(OiPr)4 / DET) is notoriously slow with tetrasubstituted allylic alcohols.[1] For racemic background reactions or difficult substrates, Vanadyl Acetylacetonate (VO(acac)2) is the superior kinetic choice.[1]

Simmons-Smith Cyclopropanation

This is the "Gold Standard" reaction for this substrate.[1]

  • Reagent:

    
     / Zn-Cu (or 
    
    
    
    ).[1]
  • Mechanism: The zinc carbenoid coordinates to the allylic oxygen.[1] This coordination accelerates the reaction significantly compared to an unfunctionalized alkene (like 2,3-dimethylpent-2-ene).[1]

  • Outcome: Formation of the cyclopropyl carbinol with complete retention of stereochemistry relative to the hydroxyl group.[1]

Oxidative Cleavage (Ozonolysis)

When the carbon framework needs to be degraded, the electron-rich nature of the tetrasubstituted bond makes it highly susceptible to ozone (


).[1]
  • Product: Cleavage yields Butanone (from the C3 side) and Hydroxyacetone (from the C1/C2 side), though the latter usually polymerizes or oxidizes further without careful workup.[1]

Experimental Protocols

Protocol A: Vanadium-Catalyzed Epoxidation

Target: Selective formation of the tetrasubstituted epoxide.[1]

Reagents:

  • Substrate: 2,3-Dimethylpent-2-en-1-ol (1.0 equiv)[1][2]

  • Catalyst:

    
     (1.0 mol%)[1]
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 5.5M in decane (1.5 equiv)[1]

  • Solvent: Toluene (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under

    
    , dissolve 2,3-dimethylpent-2-en-1-ol (10 mmol) in dry toluene (50 mL).
    
  • Catalyst Loading: Add

    
     (26 mg, 0.1 mmol). The solution typically turns green/blue.[1]
    
  • Oxidant Addition: Cool the system to 0°C. Add TBHP dropwise over 20 minutes. Note: The exotherm is significant even at this scale due to the high energy of the tetrasubstituted bond.[1]

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (stain with p-anisaldehyde; epoxide usually runs slightly lower or higher depending on silica activity, but alkene spot will disappear).[1]

  • Quench: Add saturated aqueous

    
     to destroy excess peroxide.[1] Stir 30 mins.
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Caution: Acidic silica can open the epoxide to the diol; use 1%

    
     in eluent if necessary.[1]
    
Protocol B: Simmons-Smith Cyclopropanation

Target: Stereospecific cyclopropane synthesis.[1]

Reagents:

  • Substrate: 2,3-Dimethylpent-2-en-1-ol (1.0 equiv)[1][2]

  • Reagent: Diiodomethane (

    
    , 3.0 equiv)[1]
    
  • Promoter: Diethylzinc (

    
    , 1.0M in hexanes, 2.5 equiv)[1]
    
  • Solvent: Dichloromethane (

    
    )[1]
    

Step-by-Step Workflow:

  • Safety: Perform in a well-ventilated fume hood.

    
     is pyrophoric.[1]
    
  • Setup: Cool dry

    
     (20 mL) to -10°C under Argon. Add 
    
    
    
    (25 mmol).
  • Carbenoid Formation: Add

    
     (30 mmol) dropwise. A white precipitate may form (Furukawa reagent).[1] Stir for 20 mins.
    
  • Addition: Add 2,3-dimethylpent-2-en-1-ol (10 mmol) dissolved in

    
     slowly. The hydroxyl group will coordinate to the Zinc, directing the methylene insertion.[1]
    
  • Completion: Allow to warm to RT and stir for 12 hours.

  • Quench: Critical Step. Quench extremely slowly with saturated

    
    . Vigorous gas evolution will occur.[1]
    
  • Workup: Separate layers, wash organic layer with

    
    , dry and concentrate.
    

Comparative Data Summary

Reaction TypeReagent SystemKey IntermediateStereoselectivityPrimary Challenge
Epoxidation

/ TBHP
Metal-Alkoxide Complex>95% Syn (directed)Steric bulk at C2/C3
Cyclopropanation

/

Zinc-Carbenoid>98% Syn (directed)Pyrophoric handling
Sharpless Epox. Ti(OiPr)4 / DETTitanium-Tartrate DimerHigh ee% (if successful)Very Slow Kinetics
Ozonolysis

/

MolozonideN/A (Cleavage)Polymerization of products

References

  • Directed Epoxidation Mechanisms

    • Title: Mechanism of Vanadium-Catalyzed Epoxidation of Allylic Alcohols.[1]

    • Source: Journal of the American Chemical Society.[1]

    • URL:[Link][1]

  • Simmons-Smith Cyclopropanation

    • Title: The Simmons-Smith Reaction: Cyclopropanation of Allylic Alcohols.[1]

    • Source: Organic Reactions (Wiley).[1]

    • URL:[Link][1]

  • Substrate Data & Safety

    • Title: 2,3-Dimethylpent-2-en-1-ol Compound Summary.
    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

  • Tetrasubstituted Alkene Reactivity

    • Title: Catalytic Enantioselective Epoxidation of Tertiary Allylic Alcohols.[1][3]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Strategic Sourcing and Verification of High-Purity 2,3-Dimethylpent-2-en-1-ol

Executive Summary Objective: To establish a robust supply chain for high-purity 2,3-Dimethylpent-2-en-1-ol (CAS: 89794-41-2), a critical allylic alcohol intermediate used in complex organic synthesis and pharmaceutical d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust supply chain for high-purity 2,3-Dimethylpent-2-en-1-ol (CAS: 89794-41-2), a critical allylic alcohol intermediate used in complex organic synthesis and pharmaceutical development.[1]

The Challenge: Unlike common solvents or reagents, this compound possesses a trisubstituted alkene moiety, making it susceptible to geometric isomerism (E/Z ratio variability) and allylic rearrangement. Commercial "purity" often refers to chemical purity (GC area %) without adequately quantifying isomeric purity, which can disastrously alter reaction stereoselectivity in downstream applications.

Scope: This guide details the technical specifications, sourcing logic, and a mandatory self-validating Quality Control (QC) protocol to ensure the material meets rigorous research standards.

Chemical Identity & Critical Quality Attributes (CQAs)

Before engaging suppliers, you must define "High Purity" in the context of your specific application. For this compound, the E/Z geometry is the primary variable.

AttributeSpecificationTechnical Note
Chemical Name 2,3-Dimethyl-2-penten-1-ol
CAS Number 89794-41-2 Primary identifier.[1][2][3]
Molecular Formula C₇H₁₄OMW: 114.19 g/mol
Target Isomer (E)-isomer (typically dominant)The (E)-isomer places the hydroxymethyl group trans to the ethyl group.
Purity Threshold ≥ 97% (GC)
Isomeric Purity ≥ 95:5 (E:Z ratio)Critical for stereoselective downstream reactions (e.g., Sharpless epoxidation).
Key Impurities 2,3-Dimethylpent-1 -en-3-olResult of allylic rearrangement (1,3-transposition).
Appearance Colorless to pale yellow liquidOxidation leads to yellowing (formation of enal).

Strategic Sourcing Workflow

Do not rely on a single catalog number. The sourcing process must filter for manufacturers capable of controlling alkene geometry.

Sourcing Logic Diagram

The following workflow illustrates the decision matrix for selecting a supplier, prioritizing those who provide isomeric data.

SourcingWorkflow Start Define Requirements (CAS 89794-41-2) Search Database Search (SciFinder, PubChem, ChemExper) Start->Search Filter Filter by Purity Claims (>97% Chemical) Search->Filter Contact Technical Inquiry (Ask for CoA & H-NMR) Filter->Contact Evaluate Evaluate Data Contact->Evaluate Order Place Sample Order Evaluate->Order Isomer Ratio Defined Reject Reject Supplier Evaluate->Reject No Isomer Data

Figure 1: Decision matrix for sourcing stereochemically sensitive alkene alcohols.

Recommended Supplier Databases & Vendors
  • Primary Aggregators: Use SciFinder-n or ChemExper to locate manufacturers rather than re-sellers. Re-sellers often obscure the original batch data.

  • Direct Manufacturers (Potential):

    • American Elements: Listed as a supplier for high-purity grades (99%+).[2]

    • BLDpharm: Often carries specialized building blocks.

    • Custom Synthesis Houses: If the (Z)-isomer is specifically required, catalog suppliers will likely fail. You must contract a custom synthesis lab (e.g., WuXi AppTec, Syngene) to perform a stereoselective reduction of the corresponding alkyne or ester.

Supplier Verification Protocol (QC)

Trustworthiness Pillar: Never accept a Certificate of Analysis (CoA) at face value for this class of compounds. You must validate the identity and isomer ratio internally.

The "Self-Validating" QC Workflow

This protocol uses NMR to distinguish the alkene protons and GC-MS to check for volatile rearrangement products.

QCProtocol Receipt Receive Shipment (Check Seal & Temp) Visual Visual Inspection (Clear vs. Yellow) Receipt->Visual GCMS GC-MS Analysis (Quantify Chemical Purity) Visual->GCMS HNMR 1H-NMR (CDCl3) (Determine E/Z Ratio) GCMS->HNMR Decision Pass/Fail Criteria HNMR->Decision Release Release to Inventory Decision->Release >95% E-isomer Quarantine Quarantine/Return Decision->Quarantine <95% E-isomer or Aldehyde Present

Figure 2: Incoming goods inspection workflow for 2,3-Dimethylpent-2-en-1-ol.

Detailed Analytical Methodology
Method A: 1H-NMR Spectroscopy (Isomer Determination)
  • Rationale: GC often fails to separate E/Z isomers of trisubstituted alkenes cleanly without specialized columns. NMR is definitive.

  • Protocol: Dissolve 10 mg sample in CDCl₃.

  • Diagnostic Signals:

    • Olefinic Methyls: The methyl groups attached to the double bond (C2-Me and C3-Me) will appear as singlets (or fine quartets) in the 1.6–1.8 ppm range.

    • Differentiation: In the (E)-isomer, the C3-methyl is cis to the hydroxymethyl group, causing a slight downfield shift compared to the (Z)-isomer due to the shielding cone of the oxygen.

    • NOESY (Confirmation): If 1D peaks overlap, run a 1D-NOESY. Irradiate the hydroxymethyl protons (~4.0 ppm).

      • Positive NOE at C3-Methyl → (E)-Isomer .

      • Positive NOE at C3-Ethyl (methylene) → (Z)-Isomer .

Method B: GC-MS (Impurity Profiling)
  • Rationale: Detects oxidation products (2,3-dimethylpent-2-enal) and rearrangement isomers (2,3-dimethylpent-1-en-3-ol).

  • Column: DB-Wax or equivalent polar column is preferred to separate the alcohol from non-polar hydrocarbon impurities.

  • Acceptance Criteria:

    • Main peak > 97% area.[4][5][6][7]

    • Aldehyde peak (M-2 mass) < 0.5% (Indicates poor storage/oxidation).

Synthesis Context: Understanding Impurities

To effectively vet a supplier, you must understand how they likely made the compound. Causality dictates the impurity profile.

  • Route A: Reduction of α,β-Unsaturated Ester

    • Precursor: Ethyl 2,3-dimethylpent-2-enoate.

    • Reagent: LiAlH₄ or DIBAL-H.

    • Risk:[1][6] If the reduction is incomplete, you will see ester peaks in the NMR. This route typically preserves the E/Z ratio of the starting material.

  • Route B: Grignard Addition + Dehydration

    • Process: Addition of Ethylmagnesium bromide to a ketone, followed by acid-catalyzed dehydration.

    • Risk:[1][6]High. Dehydration is thermodynamically controlled, often yielding a mixture of E/Z isomers and regioisomers (double bond shifting to the terminal position).

    • Red Flag:[6] If a supplier offers "Technical Grade" (~85-90%), it is likely made via this route and will be unsuitable for stereoselective applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12815294, (E)-2,3-dimethylpent-2-en-1-ol. Retrieved from [Link][2]

  • American Elements. 2,3-Dimethylpent-2-en-1-ol Product Specification. Retrieved from [Link][2]

Sources

Foundational

An In-depth Technical Guide to the Potential Industrial Applications of 2,3-Dimethylpent-2-en-1-ol

Abstract 2,3-Dimethylpent-2-en-1-ol, a structurally distinct allylic alcohol, presents a compelling platform for the development of novel, high-value industrial chemicals. This technical guide explores the untapped poten...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3-Dimethylpent-2-en-1-ol, a structurally distinct allylic alcohol, presents a compelling platform for the development of novel, high-value industrial chemicals. This technical guide explores the untapped potential of this versatile building block, moving beyond theoretical reactivity to delineate plausible and actionable industrial applications. We will dissect the core chemical functionalities of 2,3-Dimethylpent-2-en-1-ol and translate them into tangible opportunities in the fragrance, polymer, and agrochemical sectors. Each proposed application is substantiated with mechanistic insights and detailed, field-proven experimental protocols, providing researchers, scientists, and drug development professionals with a robust framework for innovation.

Introduction to 2,3-Dimethylpent-2-en-1-ol: A Molecule of Untapped Potential

2,3-Dimethylpent-2-en-1-ol is a branched, unsaturated alcohol with the molecular formula C₇H₁₄O.[1] Its structure is characterized by a pentenol backbone featuring a primary hydroxyl group at the C1 position and a trisubstituted double bond between C2 and C3, which are also substituted with methyl groups.[1] This unique arrangement of functional groups, coupled with the steric hindrance imparted by the methyl substituents, makes 2,3-Dimethylpent-2-en-1-ol a molecule of significant interest for organic synthesis.[1]

The presence of both a nucleophilic hydroxyl group and an electrophilic alkene within the same molecule opens up a wide array of potential chemical transformations.[1] The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a good leaving group for nucleophilic substitution reactions.[1] The trisubstituted double bond, while sterically hindered, can undergo a variety of addition and functionalization reactions, often with high regioselectivity and stereoselectivity.[1] This inherent reactivity profile positions 2,3-Dimethylpent-2-en-1-ol as a versatile intermediate for the synthesis of more complex molecules with potential applications across various industries.[1][2]

Table 1: Physicochemical Properties of 2,3-Dimethylpent-2-en-1-ol

PropertyValueSource
Molecular FormulaC₇H₁₄O[1]
Molecular Weight114.19 g/mol [1]
AppearanceLiquid[3]
IUPAC Name(2E)-2,3-dimethylpent-2-en-1-ol[3]

Core Reactivity and Synthetic Potential

The industrial potential of 2,3-Dimethylpent-2-en-1-ol is rooted in the distinct reactivity of its two key functional groups: the primary allylic alcohol and the trisubstituted alkene.

The Versatile Primary Allylic Alcohol

The primary hydroxyl group is a gateway to a multitude of chemical transformations. Its key reactions include:

  • Oxidation: The primary alcohol can be selectively oxidized to form 2,3-dimethylpent-2-enal or 2,3-dimethylpent-2-enoic acid, which are themselves valuable synthetic intermediates.[1] Mild oxidation conditions are crucial to prevent over-oxidation.[4]

  • Esterification: Reaction with carboxylic acids or their derivatives yields esters.[5] This is a cornerstone of fragrance synthesis, where the resulting esters often possess unique and desirable aromas.

  • Etherification: Conversion to ethers can be achieved under appropriate conditions, offering another avenue for molecular elaboration.

  • Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or a halide), facilitating nucleophilic substitution reactions.

The Reactive Trisubstituted Alkene

The double bond in 2,3-Dimethylpent-2-en-1-ol allows for a range of addition reactions, including:

  • Epoxidation: The alkene can be converted to an epoxide, a highly versatile intermediate for the synthesis of diols, amino alcohols, and other functionalized molecules.[3][6] The Sharpless asymmetric epoxidation is a powerful tool for creating chiral epoxides from allylic alcohols.[3][6]

  • Hydrogenation: The double bond can be reduced to yield the saturated alcohol, 2,3-dimethylpentan-1-ol.[1]

  • Halogenation: Addition of halogens across the double bond can introduce further functionality.

  • Polymerization: The alkene functionality allows for the incorporation of this molecule as a comonomer in polymerization reactions, leading to the synthesis of functional polymers.[7]

Potential Industrial Application in the Fragrance Industry

The structural complexity of 2,3-Dimethylpent-2-en-1-ol makes it an attractive precursor for the synthesis of novel fragrance ingredients. Esterification of this alcohol with various carboxylic acids can lead to a diverse library of esters with potentially unique and valuable scent profiles.

Proposed Fragrance Compound: 2,3-Dimethylpent-2-en-1-yl Acetate

A prime example of a potential fragrance compound is 2,3-Dimethylpent-2-en-1-yl acetate. The combination of the branched, unsaturated alkyl chain from the alcohol and the simple acetate group could result in a fragrance with fruity, green, or woody notes.

G cluster_reactants Reactants cluster_products Products 2,3-Dimethylpent-2-en-1-ol 2,3-Dimethylpent-2-en-1-ol Acetic Anhydride Acetic Anhydride Fragrance Ester 2,3-Dimethylpent-2-en-1-yl Acetate Acetic Anhydride->Fragrance Ester Acetic Acid Acetic Acid

Caption: Esterification of 2,3-Dimethylpent-2-en-1-ol.

Experimental Protocol: Synthesis of 2,3-Dimethylpent-2-en-1-yl Acetate

This protocol is adapted from general procedures for the esterification of hindered alcohols.

Materials:

  • 2,3-Dimethylpent-2-en-1-ol

  • Acetic anhydride

  • Pyridine (catalyst and solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-Dimethylpent-2-en-1-ol (1 equivalent) in pyridine (3 equivalents).

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure 2,3-Dimethylpent-2-en-1-yl acetate.

Potential Industrial Application in Polymer and Materials Science

The dual functionality of 2,3-Dimethylpent-2-en-1-ol makes it a valuable comonomer for the synthesis of specialty polymers.[7] By incorporating this molecule into a polymer backbone, both a reactive hydroxyl group and a pendant alkene group are introduced, which can be further functionalized in post-polymerization modification steps.[8]

Proposed Specialty Polymer: Poly(methyl methacrylate-co-2,3-dimethylpent-2-en-1-ol)

Copolymerizing 2,3-Dimethylpent-2-en-1-ol with a commodity monomer like methyl methacrylate (MMA) can lead to the formation of a functional acrylic resin. The resulting polymer would possess the desirable properties of polymethyl methacrylate (PMMA), such as optical clarity and weather resistance, with the added benefit of reactive sites for cross-linking or further modification.

G MMA Methyl Methacrylate (MMA) Polymerization Free Radical Polymerization MMA->Polymerization DMPOL 2,3-Dimethylpent-2-en-1-ol DMPOL->Polymerization Polymer Poly(MMA-co-DMPOL) (Functional Acrylic Resin) Polymerization->Polymer

Caption: Copolymerization to form a functional acrylic resin.

Experimental Protocol: Synthesis of Poly(methyl methacrylate-co-2,3-dimethylpent-2-en-1-ol)

This protocol is based on established methods for the free-radical polymerization of acrylic monomers with allylic alcohols.[9]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,3-Dimethylpent-2-en-1-ol

  • Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator

  • Toluene or other suitable solvent

  • Methanol (for precipitation)

  • Reaction vessel with a reflux condenser, nitrogen inlet, and mechanical stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: Charge the reaction vessel with toluene, methyl methacrylate, and 2,3-Dimethylpent-2-en-1-ol. The molar ratio of the comonomers will determine the properties of the final polymer.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiator Addition: Dissolve the AIBN initiator in a small amount of toluene and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN) and maintain for several hours with continuous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the polymerization by measuring the viscosity of the reaction mixture or by analyzing samples for monomer conversion using gas chromatography (GC).

  • Precipitation and Purification: Once the desired conversion is reached, cool the reaction mixture and precipitate the polymer by slowly adding it to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Potential in Agrochemical Synthesis

The structural motifs present in 2,3-Dimethylpent-2-en-1-ol bear resemblance to the alcohol components of some synthetic pyrethroid insecticides. Pyrethroids are a major class of insecticides that are esters of a specific carboxylic acid (e.g., chrysanthemic acid) and an alcohol.[2] The development of new pyrethroids with improved efficacy and environmental profiles is an ongoing area of research.

Proposed Novel Pyrethroid Ester

By reacting 2,3-Dimethylpent-2-en-1-ol with a suitable pyrethroid acid chloride, such as permethrin acid chloride, a novel pyrethroid ester could be synthesized. The unique branched and unsaturated nature of the alcohol component may confer interesting insecticidal properties and a modified degradation profile.

G cluster_reactants Reactants cluster_product Product DMPOL 2,3-Dimethylpent-2-en-1-ol PAC Permethrin Acid Chloride Pyrethroid Novel Pyrethroid Ester PAC->Pyrethroid

Caption: Synthesis of a novel pyrethroid ester.

Experimental Protocol: Synthesis of a Novel Pyrethroid Ester

This protocol is a general procedure for the synthesis of pyrethroid esters from an acid chloride and an alcohol.[10]

Materials:

  • 2,3-Dimethylpent-2-en-1-ol

  • Permethrin acid chloride (or other suitable pyrethroid acid chloride)

  • Triethylamine or pyridine (as a base and catalyst)

  • Toluene or dichloromethane (as a solvent)

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-Dimethylpent-2-en-1-ol (1 equivalent) and triethylamine (1.2 equivalents) in toluene.

  • Acid Chloride Addition: Dissolve the permethrin acid chloride (1.1 equivalents) in toluene and add it dropwise to the stirred alcohol solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess triethylamine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude pyrethroid ester.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure novel pyrethroid ester.

Conclusion

2,3-Dimethylpent-2-en-1-ol is a versatile and promising chemical intermediate with the potential for significant industrial applications. Its unique structure allows for the synthesis of novel compounds in the fragrance, polymer, and agrochemical industries. The experimental protocols provided in this guide offer a starting point for researchers and scientists to explore these applications and unlock the full potential of this valuable molecule. Further research into the specific properties of the derivatives outlined herein is warranted and could lead to the development of new and improved commercial products.

References

  • BenchChem. (2025). Synthesis of 2,3-Dimethylpentanal: An In-depth Technical Guide. BenchChem.
  • Arco Chemical Technology, L.P. (1996). Hydroxy-functional acrylate resins. U.S.
  • Hoechst Schering Agrevo GmbH. (1997). Process for the preparation of synthetic pyrethroids by azeotropic esterification.
  • Groll, H. P. A., & Hearne, G. (1939).
  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved February 5, 2026, from [Link]

  • Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. Retrieved February 5, 2026, from [Link]

  • Yan, S., Zhang, Y., Chen, L., & Jin, Z. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.
  • Arco Chemical Technology, L.P. (1999). Process for making hydroxy-functional acrylic resins having low residual allyl monomer content. U.S.
  • Lee, J. C., et al. (2024). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Grignard-Based Synthesis of 2,3-Dimethylpent-2-en-1-ol

Abstract and Synthetic Rationale 2,3-Dimethylpent-2-en-1-ol is a branched, unsaturated primary alcohol of interest in synthetic organic chemistry as a versatile intermediate for fragrances, flavors, and other fine chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Synthetic Rationale

2,3-Dimethylpent-2-en-1-ol is a branched, unsaturated primary alcohol of interest in synthetic organic chemistry as a versatile intermediate for fragrances, flavors, and other fine chemicals.[1] Its structure, featuring a tetrasubstituted double bond and a primary allylic alcohol, requires a carefully planned synthetic approach. A direct, single-step synthesis via Grignard addition to an α,β-unsaturated carbonyl is not straightforward for this specific substitution pattern.

This document details a robust and logical three-step synthesis designed for high yield and purity. The core of this strategy is the construction of the C7 carbon skeleton via a Grignard reaction, a cornerstone of C-C bond formation.[2][3] The subsequent steps—acid-catalyzed dehydration and regioselective allylic oxidation—are standard, well-documented transformations that provide a reliable pathway to the target molecule. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring that researchers can replicate and, if necessary, adapt the methodology with a full understanding of the reaction dynamics.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages:

  • Grignard Reaction: Formation of a tertiary alcohol, 2,3-dimethyl-3-pentanol, by reacting 3-methyl-2-butanone with ethylmagnesium bromide. This step establishes the required C7 branched skeleton.

  • Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to yield the thermodynamically favored Zaitsev product, 2,3-dimethyl-2-pentene.

  • Allylic Oxidation: Regioselective oxidation of the alkene at the allylic position using selenium dioxide to introduce the primary hydroxyl group, yielding the final product.

G cluster_0 Step 1: Skeleton Construction cluster_1 Step 2: Double Bond Formation cluster_2 Step 3: Functionalization A 3-Methyl-2-butanone + Ethylmagnesium Bromide B Grignard Addition A->B C 2,3-Dimethyl-3-pentanol B->C D Acid-Catalyzed Dehydration (E1) C->D E 2,3-Dimethyl-2-pentene D->E F Allylic Oxidation (SeO2) E->F G 2,3-Dimethylpent-2-en-1-ol (Target Molecule) F->G

Caption: Overall synthetic workflow for 2,3-Dimethylpent-2-en-1-ol.

Materials and Reagents

All operations involving Grignard reagents must be conducted under strictly anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., Nitrogen or Argon).

Reagent / MaterialFormulaM.W. ( g/mol )Supplier (Example)Notes
Magnesium TurningsMg24.31Sigma-AldrichActivate before use.
Bromoethane (Ethyl Bromide)C₂H₅Br108.97Sigma-AldrichAnhydrous grade.
3-Methyl-2-butanoneC₅H₁₀O86.13Sigma-AldrichDistill from anhydrous K₂CO₃.
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12Sigma-AldrichMust be anhydrous. Use from a freshly opened container or still.
IodineI₂253.81Sigma-AldrichA single crystal for initiating the Grignard reaction.
Sulfuric Acid (Conc.)H₂SO₄98.08Fisher ScientificFor dehydration and workup.
Selenium DioxideSeO₂110.97Acros OrganicsHighly Toxic. Handle with extreme caution in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, for extraction and chromatography.
Saturated NH₄Cl SolutionNH₄Cl (aq)--For quenching the Grignard reaction.
Anhydrous Magnesium SulfateMgSO₄120.37Fisher ScientificFor drying organic layers.
Round-bottom flasks (various)---Oven-dried at >120 °C overnight.
Reflux Condenser & Dropping Funnel---Oven-dried and assembled hot under inert gas.
Magnetic Stirrer & Stir Bars----
Inert Gas Line (N₂ or Ar)---For maintaining an anhydrous environment.

Detailed Experimental Protocols

Part 1: Synthesis of 2,3-Dimethyl-3-pentanol via Grignard Reaction

Causality: This step utilizes the strong nucleophilicity of the Grignard reagent, which is essentially a carbanion equivalent, to attack the electrophilic carbonyl carbon of the ketone.[4] The reaction must be anhydrous as Grignard reagents are also strong bases and will be quenched by any protic source, such as water.[5] The reaction is exothermic and requires controlled addition to maintain a safe temperature.

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Ensure all glassware is oven-dried. Seal all openings and maintain a positive pressure of nitrogen gas.

  • Grignard Reagent Preparation:

    • Place magnesium turnings (2.6 g, 0.11 mol) in the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface.[6]

    • In the dropping funnel, prepare a solution of bromoethane (10.9 g, 0.10 mol) in 40 mL of anhydrous diethyl ether.

    • Add ~5 mL of the bromoethane solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy.[6] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a dry glass rod.[7]

    • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is ethylmagnesium bromide.

  • Reaction with Ketone:

    • Cool the Grignard solution to 0 °C using an ice-water bath.

    • Prepare a solution of 3-methyl-2-butanone (7.75 g, 0.09 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Control the addition rate to keep the internal temperature below 10 °C. This is a highly exothermic addition.[7]

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This protonates the magnesium alkoxide intermediate and neutralizes any unreacted Grignard reagent.[8] Avoid using strong acid at this stage to prevent premature dehydration of the tertiary alcohol.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 30 mL portions of diethyl ether.

    • Combine all organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield crude 2,3-dimethyl-3-pentanol as an oil. Purification by vacuum distillation may be performed if necessary.

Part 2: Dehydration of 2,3-Dimethyl-3-pentanol

Causality: This step employs an acid-catalyzed E1 elimination mechanism. The tertiary alcohol is protonated by the strong acid, creating a good leaving group (water). Departure of water forms a stable tertiary carbocation. A proton is then eliminated from an adjacent carbon to form the alkene. According to Zaitsev's rule, the elimination will favor the formation of the most substituted (and thus most stable) alkene, which in this case is 2,3-dimethyl-2-pentene.

Procedure:

  • Place the crude 2,3-dimethyl-3-pentanol from the previous step into a 100 mL round-bottom flask equipped for simple distillation.

  • Add 2-3 drops of concentrated sulfuric acid as the catalyst.

  • Heat the flask gently. The lower-boiling alkene product (B.P. ~97 °C) will distill out as it is formed, driving the equilibrium towards the product.[9]

  • Collect the distillate in a receiver cooled in an ice bath. The distillate will be a mixture of the alkene and water.

  • Transfer the distillate to a separatory funnel, wash with saturated sodium bicarbonate solution to neutralize any acid, then wash with brine.

  • Dry the organic layer over anhydrous calcium chloride and distill one final time to obtain pure 2,3-dimethyl-2-pentene.

Part 3: Allylic Oxidation to 2,3-Dimethylpent-2-en-1-ol

Causality: Selenium dioxide is a specific reagent for the oxidation of allylic C-H bonds. The reaction proceeds through an ene reaction followed by a[10][11]-sigmatropic rearrangement. For trisubstituted alkenes, SeO₂ preferentially oxidizes the methyl group on the more substituted side of the double bond to a primary alcohol.

Procedure:

  • WARNING: Selenium dioxide and its byproducts are highly toxic. This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • In a 250 mL flask, dissolve 2,3-dimethyl-2-pentene (5.0 g, 0.051 mol) in 100 mL of 95% ethanol.

  • Add selenium dioxide (5.1 g, 0.046 mol, ~0.9 eq) to the solution.

  • Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC or GC-MS. A black precipitate of elemental selenium will form.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium precipitate.

  • Remove the ethanol via rotary evaporation.

  • Dissolve the remaining residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the ether solution sequentially with 50 mL of water, 50 mL of 10% sodium bicarbonate solution, and finally 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,3-dimethylpent-2-en-1-ol.[1]

Mechanism and Rationale

Grignard Addition Mechanism

The Grignard reagent adds to the carbonyl via a nucleophilic addition mechanism, often coordinated in a six-membered ring transition state if other Grignard molecules are present (Schlenk equilibrium). The highly polarized C-Mg bond provides a nucleophilic carbon that attacks the electrophilic carbonyl carbon. The subsequent acidic workup protonates the resulting alkoxide to form the alcohol.[2]

Caption: Mechanism of Grignard addition to a ketone.

E1 Dehydration Mechanism

The dehydration proceeds via an E1 mechanism due to the formation of a stable tertiary carbocation. The regioselectivity is governed by Zaitsev's rule.

G A 2,3-Dimethyl-3-pentanol B Protonation of OH by H⁺ A->B C Formation of Oxonium Ion B->C D Loss of H₂O (Leaving Group) C->D E Tertiary Carbocation Intermediate D->E F Proton Abstraction from C2 E->F G 2,3-Dimethyl-2-pentene (Major Zaitsev Product) F->G

Caption: E1 mechanism for the dehydration of 2,3-dimethyl-3-pentanol.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Grignard reaction does not initiate. Wet glassware/reagents; inactive magnesium surface.Ensure all equipment is rigorously dried. Use fresh anhydrous ether. Add a crystal of I₂. Gently warm or crush the Mg.
Low yield of tertiary alcohol. Grignard reagent quenched by moisture; incomplete reaction.Maintain a strict inert atmosphere. Ensure all reagents are anhydrous. Increase reaction time post-addition.
Low yield of alkene after dehydration. Incomplete reaction; distillation temperature too high/low.Add another drop of acid catalyst. Ensure the distillation temperature corresponds to the alkene's boiling point.
Formation of multiple alkene isomers. Use of a non-selective dehydration method.Acid-catalyzed dehydration strongly favors the Zaitsev product. Confirm product identity via GC-MS or NMR.
Low yield of allylic alcohol. Incomplete oxidation; over-oxidation to aldehyde/acid; volatile product loss.Increase reflux time for oxidation. Use stoichiometric amount of SeO₂. Purify carefully using column chromatography.

Characterization of 2,3-Dimethylpent-2-en-1-ol

The final product should be characterized to confirm its structure and purity.

  • Appearance: Colorless liquid.[12]

  • Molecular Formula: C₇H₁₄O[1]

  • Molecular Weight: 114.19 g/mol [1]

  • ¹H NMR (CDCl₃): Expect signals for the -CH₂OH group (~3.6-4.2 ppm), the ethyl group's CH₂ (~2.0 ppm) and CH₃ (~1.0 ppm), and two distinct methyl singlets attached to the double bond (~1.6-1.7 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the C-OH carbon (~60-70 ppm), two sp² carbons of the double bond (~120-140 ppm), and the various sp³ carbons of the methyl and ethyl groups.

  • IR (neat): A strong, broad absorption for the O-H stretch (~3300 cm⁻¹) and a medium absorption for the C=C stretch (~1670 cm⁻¹).

Safety Information

  • Grignard Reagents: Highly reactive, flammable, and react violently with water. All procedures must be conducted under anhydrous conditions in an inert atmosphere.

  • Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Selenium Dioxide: Highly toxic and an environmental hazard. Handle with extreme care in a fume hood. All selenium-containing waste must be disposed of according to institutional safety protocols.

  • Acids/Bases: Concentrated sulfuric acid is highly corrosive. Handle with appropriate PPE.

This product is intended for Research Use Only and is not for human, veterinary, or diagnostic use.[1]

References

  • BenchChem. (2025). Synthesis of 2,3-Dimethylpentanal: An In-depth Technical Guide.
  • LibreTexts Chemistry. (2023). Reactions with Grignard Reagents. [Link]

  • Fiveable. Methylmagnesium bromide Definition. [Link]

  • PrepChem.com. Synthesis of 2,3-dimethylpent-3-yl allyl carbonate. [Link]

  • University of Missouri - St. Louis. Experiment 1: Grignard Reaction. [Link]

  • University of California, Irvine. Experiment 25: The Grignard Reaction. [Link]

  • Swarthmore College. Grignard Reaction. [Link]

  • Google Patents. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • BenchChem. (2025). Synthesis of 2-Methyl-2-phenylpentan-3-amine: An In-depth Technical Guide.
  • Organic Syntheses. (e)-4-hexen-1-ol. [Link]

  • Google Patents. CN101525279A - Synthetic method of 2,3-dimethylpentanal.
  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • LibreTexts Chemistry. (2023). Reactions of Grignard reagents with aldehydes and ketones. [Link]

  • LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate. (2019). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls.... [Link]

  • Google Patents.
  • YouTube. (2019). Grignard Reagent and α,β-Unsaturated carbonyl compound. [Link]

  • PrepChem.com. Synthesis of methylmagnesium bromide. [Link]

  • American Elements. 2,3-dimethylpent-2-en-1-ol. [Link]

  • PubChem. 2,3-Dimethylpent-3-en-1-ol. [Link]

  • Chemsrc. 2,3-DIMETHYL-2-PENTENE. [Link]

Sources

Application

Reduction of α,β-unsaturated esters for synthesizing 2,3-Dimethylpent-2-en-1-ol.

Application Note: Precision Synthesis of 2,3-Dimethylpent-2-en-1-ol -Unsaturated Esters Executive Summary This guide details the synthesis of 2,3-Dimethylpent-2-en-1-ol , a fully substituted allylic alcohol used as a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2,3-Dimethylpent-2-en-1-ol


-Unsaturated Esters

Executive Summary

This guide details the synthesis of 2,3-Dimethylpent-2-en-1-ol , a fully substituted allylic alcohol used as a high-value intermediate in fragrance and pharmaceutical synthesis. The core challenge is the selective reduction of the ester moiety in the precursor (Methyl/Ethyl 2,3-dimethylpent-2-enoate ) while preserving the tetrasubstituted alkene.

While standard reduction protocols exist, this guide differentiates between Method A (DIBAL-H) for high-fidelity, stereochemical preservation and Method B (LiAlH₄) for scalable, steric-driven selectivity. The protocols address the critical "1,2- vs. 1,4-reduction" competition, leveraging the specific steric hindrance of the target molecule to ensure high yields.

Mechanistic Insight & Strategy

The Selectivity Challenge

In conjugated systems, hydride reagents can attack two electrophilic sites:

  • Carbonyl Carbon (1,2-Addition): Yields the desired allylic alcohol.

  • 
    -Carbon (1,4-Addition):  Yields the saturated alcohol (impurity).
    

Target Specificity: The target precursor is a tetrasubstituted alkene .

  • 
    -Position Sterics:  The C3 position bears both a methyl and an ethyl group. This creates significant steric shielding, severely retarding the rate of nucleophilic attack by hydrides at the 
    
    
    
    -carbon.
  • Implication: Unlike mono- or di-substituted enoates (e.g., cinnamates), this substrate is naturally biased toward 1,2-addition. However, thermodynamic control or elevated temperatures can still promote saturation.

Strategic Choice:

  • Primary Protocol (DIBAL-H): Operates at -78°C. The electrophilic aluminum coordinates the carbonyl oxygen, delivering hydride directly to the carbonyl carbon. The low temperature kinetically freezes out any competing conjugate addition.

  • Secondary Protocol (LiAlH₄): Operates at 0°C to RT. While generally more aggressive, the steric bulk of this specific substrate makes LAH a viable, cost-effective alternative for larger batches, provided "inverse addition" is avoided to prevent local heating.

Experimental Protocols

Protocol A: High-Fidelity Reduction (DIBAL-H)

Best for: High-purity requirements, preserving strict E/Z geometry.

Reagents:

  • Substrate: Methyl 2,3-dimethylpent-2-enoate (1.0 equiv)

  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (2.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel. Charge with Substrate and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H solution dropwise over 30–45 minutes.

    • Critical Control: Maintain internal temperature below -70°C. Rapid addition causes local exotherms that risk alkene reduction.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS. The ester spot should disappear.

  • Warming: Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

  • Quenching (The "Rochelle" Method):

    • Dilute with diethyl ether (equal volume to reaction solvent).

    • Slowly add saturated aqueous Rochelle’s Salt (20 mL per mmol DIBAL-H) at 0°C.

    • Observation: The mixture will form a cloudy emulsion. Vigorously stir at Room Temperature (RT) for 1–2 hours until two clear layers separate. Do not skip this stirring time.

  • Workup: Separate layers. Extract aqueous phase with DCM (2x). Combine organics, dry over

    
    , filter, and concentrate.
    
Protocol B: Scalable Reduction (LiAlH₄)

Best for: Large-scale batches where cryogenic cooling is impractical.

Reagents:

  • Substrate: Methyl 2,3-dimethylpent-2-enoate (1.0 equiv)

  • Reagent: Lithium Aluminum Hydride (

    
    ) pellets or powder (0.6 equiv - Note: 0.5 equiv is stoichiometric, 0.6 ensures completion)
    
  • Solvent: Anhydrous Diethyl Ether or THF

  • Quench: Fieser Method (Water / 15% NaOH / Water)

Step-by-Step Procedure:

  • Slurry Preparation: In a flame-dried flask under

    
    , suspend 
    
    
    
    in anhydrous ether (0.5 M) at 0°C.
  • Addition: Dissolve the Substrate in a minimal amount of ether. Add this solution dropwise to the

    
     slurry.
    
    • Why this order? Adding ester to excess hydride ensures rapid reduction to the alkoxide, preventing side reactions (e.g., Claisen condensation) that can occur if hydride is limiting.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Checkpoint: If GC shows incomplete conversion, reflux gently for 30 mins. The steric bulk may require thermal energy to drive the final hydride delivery.

  • Quenching (Fieser Method):

    • Cool to 0°C.[1]

    • For every 1 g of

      
       used, add sequentially:
      
      • 1 mL Water (very slow, gas evolution!)

      • 1 mL 15% Aqueous NaOH

      • 3 mL Water

  • Filtration: Warm to RT and stir for 15 mins. A white, granular precipitate (lithium aluminate) will form. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate. Distillation is usually sufficient for purification (bp ~160–170°C, check vacuum pressure).

Analytical & Quality Control

ParameterMethodAcceptance Criteria
Conversion GC-MS / TLC>98% consumption of ester.
Identity 1H NMR (400 MHz)

4.10 ppm (s, 2H):

(Diagnostic).

1.7-1.8 ppm:
Methyl singlets on alkene.Absence: No singlet at

3.6 ppm (Methyl ester).
Selectivity 1H NMRCheck for Saturation: Look for multiplet signals at

2.0–3.0 ppm indicative of saturated C2-H/C3-H. These should be absent.
Stereochemistry NOESY 1DConfirm E/Z geometry if required (NOE between

and

-Ethyl group for E-isomer).

Process Logic & Decision Tree

ReductionWorkflow Start Start: Methyl 2,3-dimethylpent-2-enoate Decision Scale & Purity Requirement? Start->Decision PathA High Purity / Strict Stereochem (Use DIBAL-H) Decision->PathA Precision PathB Large Scale / Cost Sensitive (Use LiAlH4) Decision->PathB Bulk StepA1 Cool to -78°C Add DIBAL-H (2.2 eq) PathA->StepA1 StepB1 0°C Slurry Add Ester to LiAlH4 PathB->StepB1 StepA2 Quench: Rochelle's Salt (Removes Al-emulsions) StepA1->StepA2 Product Target: 2,3-Dimethylpent-2-en-1-ol StepA2->Product StepB2 Monitor for Saturation (Steric bulk usually prevents 1,4-addn) StepB1->StepB2 StepB2->StepA1 If >5% Saturation observed StepB3 Quench: Fieser Method (Granular Precipitate) StepB2->StepB3 StepB3->Product

Caption: Decision workflow for reducing tetrasubstituted esters. DIBAL-H offers kinetic control; LiAlH4 relies on substrate sterics.

Safety & Handling

  • Pyrophoric Hazard: Both DIBAL-H and

    
     are pyrophoric. DIBAL-H is often supplied as a solution (safer), but 
    
    
    
    powder can ignite in moist air. Handle strictly under inert atmosphere (
    
    
    or Ar).
  • Exotherm: The reduction is highly exothermic. Runaway temperatures can lead to solvent boiling and loss of containment. Never add hydride rapidly.

  • Emulsions: Aluminum byproducts form gelatinous emulsions. Using the specified quench methods (Rochelle's or Fieser) is critical to avoid yield loss during extraction.

References

  • DIBAL-H Selectivity: Winterfeldt, E. "Applications of Diisobutylaluminium Hydride (DIBAH) and Triisobutylaluminium (TIBA) as Reducing Agents in Organic Synthesis." Synthesis, 1975(10), 617-630. Link

  • LiAlH4 Mechanism & Regioselectivity: Reuben, H. & Brown, W. G. "The Reduction of Esters with Lithium Aluminum Hydride."[2][3][4] Journal of the American Chemical Society, 1956, 78(11), 2582–2588. Link

  • Workup Protocols (Fieser & Rochelle): Fieser, L. F. & Fieser, M. "Reagents for Organic Synthesis," Vol. 1, Wiley, New York, 1967, p. 581. (Standard reference for aluminum hydride workups).
  • Target Molecule Data: PubChem Compound Summary for CID 12815294, 2,3-Dimethylpent-2-en-1-ol.[5][6] National Center for Biotechnology Information. Link

Sources

Method

Application Note: Precision Hydrogenation of Sterically Hindered Allylic Alcohols

Executive Summary & Strategic Analysis The hydrogenation of 2,3-dimethylpent-2-en-1-ol presents a dual challenge in organic synthesis: steric hindrance and chemoselectivity . Steric Barrier: The target molecule features...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The hydrogenation of 2,3-dimethylpent-2-en-1-ol presents a dual challenge in organic synthesis: steric hindrance and chemoselectivity .

  • Steric Barrier: The target molecule features a tetrasubstituted double bond (C2 and C3 are fully substituted with alkyl groups). Standard homogeneous catalysts (e.g., Wilkinson’s catalyst) typically fail to coordinate to such crowded olefins, resulting in negligible conversion.

  • Chemoselectivity Risk: Allylic alcohols are prone to hydrogenolysis (C-O bond cleavage) under hydrogenation conditions, particularly with Palladium (Pd) catalysts. This side reaction yields the alkane (2,3-dimethylpentane) rather than the desired saturated alcohol.

  • Stereochemical Control: The reduction generates two vicinal chiral centers at C2 and C3. Controlling the diastereoselectivity (syn vs. anti) is critical for downstream efficacy.

This guide details two validated protocols:

  • Method A (Homogeneous): Uses Crabtree’s Catalyst for high activity and hydroxyl-directed stereoselectivity. This is the recommended method for laboratory-scale synthesis requiring high diastereomeric excess (de).

  • Method B (Heterogeneous): Uses Rhodium on Carbon (Rh/C) for robust scale-up where catalyst recycling is prioritized over perfect stereocontrol.

Method A: Homogeneous Directed Hydrogenation (Recommended)

Rationale: Crabtree’s catalyst, [Ir(cod)(PCy3)(py)]PF6, is an electrophilic cationic iridium complex.[1] Unlike neutral catalysts, it does not require oxidative addition of H2 as the rate-determining step in the same way and is highly active against tetrasubstituted alkenes. Crucially, it coordinates with the hydroxyl group of the substrate, directing the hydride delivery to the same face (syn-selectivity), often yielding >99:1 diastereomeric ratios.

Materials & Equipment
  • Catalyst: [Ir(cod)(PCy3)(py)]PF6 (Crabtree’s Catalyst).[1][2][3] Note: Air-stable solid, but active species is sensitive to moisture/air.

  • Solvent: Anhydrous Dichloromethane (DCM). Critical: Coordinating solvents like THF or MeOH will poison the catalyst.

  • Gas: Hydrogen (H2), UHP grade (99.999%).

  • Reactor: High-pressure glass reactor (e.g., Fisher-Porter bottle) or Parr autoclave.

Experimental Protocol

Step 1: Catalyst Loading (In Glovebox or under Argon flow)

  • In a flame-dried Schlenk flask or reactor liner, dissolve 2,3-dimethylpent-2-en-1-ol (1.0 equiv, e.g., 5 mmol) in anhydrous DCM (0.1 M concentration).

    • Note: High dilution prevents catalyst deactivation via trimerization.

  • Add Crabtree’s Catalyst (2–5 mol%).

    • Visual Check: The solution should be a clear orange.

Step 2: Hydrogenation

  • Seal the reactor and remove from the glovebox (if applicable).

  • Connect to the H2 manifold. Purge the line 3x with H2.

  • Pressurize the reactor to 5–10 bar (70–145 psi) .

    • Optimization Note: While Crabtree’s catalyst works at 1 atm for simpler olefins, tetrasubstituted substrates often require elevated pressure to drive the reaction rate faster than the catalyst deactivation rate.

  • Stir vigorously at Room Temperature (20–25°C) .

    • Warning: Do NOT heat. Elevated temperatures accelerate catalyst decomposition (formation of inactive Ir-hydride trimers/clusters, indicated by a color change to black).

Step 3: Monitoring & Work-up

  • Monitor via GC-MS or 1H NMR after 2 hours. Look for the disappearance of the alkene signal.

  • Upon completion, vent the H2 gas carefully.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: The cationic catalyst residues can be removed by passing the crude oil through a short plug of silica gel eluting with Et2O or EtOAc.

Expected Results
  • Conversion: >95%

  • Yield: 85–92%

  • Selectivity: High syn-selectivity (relative to the -OH group) due to the directing effect.

Method B: Heterogeneous Hydrogenation (Scale-Up Alternative)

Rationale: For kilogram-scale batches where the cost of Iridium is prohibitive, Rhodium on Carbon (Rh/C) is the preferred heterogeneous catalyst. Rhodium minimizes hydrogenolysis compared to Palladium and is active enough for hindered alkenes under pressure.

Materials
  • Catalyst: 5% Rh/C (Degussa type or similar).

  • Solvent: Ethanol or Methanol (Reagent grade).

  • Reactor: Stainless steel autoclave (rated for 50+ bar).

Experimental Protocol
  • Charge: Load the autoclave with substrate (1.0 equiv) and solvent (0.5 M concentration).

  • Catalyst Addition: Add 5% Rh/C (5–10 wt% loading relative to substrate).

    • Safety: Wet the catalyst with a small amount of water or toluene before adding solvent to prevent pyrophoric ignition.

  • Pressurization: Purge with N2 (3x), then H2 (3x). Pressurize to 50 bar (725 psi) .

    • Note: High pressure is non-negotiable for tetrasubstituted alkenes with heterogeneous catalysts.

  • Reaction: Heat to 50°C and stir at maximum RPM (mass transfer limited).

  • Work-up: Filter through Celite® to remove catalyst. Concentrate filtrate.

Mechanistic Visualization

The following diagram illustrates the critical "Directing Effect" in Method A, which ensures stereochemical precision, versus the steric clash encountered in non-directed methods.

HydrogenationLogic Substrate 2,3-Dimethylpent-2-en-1-ol (Tetrasubstituted Alkene) Decision Catalyst Selection Substrate->Decision MethodA Method A: Homogeneous Ir (Crabtree's Catalyst) Decision->MethodA High Stereocontrol Lab Scale MethodB Method B: Heterogeneous Rh (Rh/C) Decision->MethodB Scale-up Robustness MethodFail Standard Pd/C Decision->MethodFail Avoid MechanismA Mechanism: Hydroxyl-Directed Ir coordinates to -OH and C=C Syn-facial delivery MethodA->MechanismA MechanismB Mechanism: Surface Adsorption Steric approach control Requires High Pressure MethodB->MechanismB FailReason Failure Mode: 1. Hydrogenolysis (C-O cleavage) 2. Isomerization to Ketones MethodFail->FailReason Product Product: 2,3-Dimethylpentan-1-ol (High Diastereoselectivity) MechanismA->Product >99:1 dr MechanismB->Product Mixed dr

Caption: Decision tree for catalyst selection highlighting the mechanistic advantage of Iridium-based directed hydrogenation for hindered allylic alcohols.

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Color Change Method A turns black/precipitate forms.Catalyst decomposition (Ir-hydride trimers). Reduce Temperature or Increase H2 Pressure to speed up reaction relative to decay.
No Reaction Method A: Orange solution persists, no conversion.Catalyst poisoning. Ensure DCM is anhydrous and substrate is free of amines/sulfur . Avoid coordinating solvents (THF, MeOH).
Side Products Alkane detected (loss of -OH).Hydrogenolysis occurring. Switch from Pd to Rh or Ir . If using Rh, lower the temperature.
Low Rate Method B: <10% conversion after 24h.Steric bulk is preventing adsorption. Increase Pressure to >50 bar and Temperature to 60°C.

References

  • Crabtree, R. H. (1979).[2] "Iridium compounds in catalysis." Accounts of Chemical Research, 12(9), 331–337. Link

  • Crabtree, R. H., & Davis, M. W. (1986).[2] "Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6." The Journal of Organic Chemistry, 51(14), 2655–2661. Link

  • Roseblade, S. J., & Pfaltz, A. (2007). "Iridium-catalyzed asymmetric hydrogenation of olefins." Accounts of Chemical Research, 40(12), 1402–1411. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for heterogeneous catalyst selection, specifically Rh vs Pd selectivity).

Sources

Application

Application Note: Structural Elucidation of 2,3-Dimethylpent-2-en-1-ol using High-Resolution ¹H NMR Spectroscopy

Abstract This application note provides a comprehensive technical guide for the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,3-Dimethylpent-2-en-1-ol. We present a detailed theoretical framework for th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,3-Dimethylpent-2-en-1-ol. We present a detailed theoretical framework for the prediction and interpretation of its ¹H NMR spectrum, including chemical shifts, spin-spin coupling, and signal multiplicities. This guide is designed for researchers and scientists in organic chemistry and drug development, offering field-proven insights into experimental design and execution. A detailed, self-validating protocol for sample preparation and data acquisition is provided, ensuring high-quality, reproducible results.

Introduction: The Power of ¹H NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, specifically protons (¹H), we can map the electronic environment of every unique hydrogen atom in a molecule. This information reveals the molecular skeleton, the nature and location of functional groups, and the stereochemical relationships between different parts of the molecule.

The target analyte, 2,3-Dimethylpent-2-en-1-ol, is an unsaturated alcohol containing several distinct proton environments, including allylic, vinylic, and aliphatic protons, as well as a hydroxyl group. This combination of features makes it an excellent subject for demonstrating the detailed structural insights that ¹H NMR can provide. This document serves as a practical guide to predicting, acquiring, and interpreting the ¹H NMR spectrum of this molecule.

Molecular Structure and Proton Environments

To systematically analyze the ¹H NMR spectrum, we must first identify the non-equivalent proton environments in 2,3-Dimethylpent-2-en-1-ol. Due to the molecule's structure, there are six chemically distinct sets of protons, which we have labeled (a) through (f) for clarity in the subsequent analysis.

Caption: Labeled structure of 2,3-Dimethylpent-2-en-1-ol.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups and unsaturated systems (like C=C double bonds) deshield nearby protons, causing their signals to appear at a higher chemical shift (further downfield).[2] Conversely, electron-donating groups shield protons, shifting their signals upfield.[3]

Detailed Signal-by-Signal Prediction:
  • Protons (a) - Methylene protons adjacent to Oxygen (-CH₂OH): These protons are in an allylic position and are directly attached to a carbon bearing a highly electronegative oxygen atom. This dual influence results in significant deshielding. We predict their signal to appear in the range of δ 3.5–4.5 ppm .[4][5][6] With no adjacent protons, this signal is expected to be a singlet (s) and integrate to 2H .

  • Protons (b) & (c) - Vinylic Methyl Protons (-C=C-CH₃): These two methyl groups are attached directly to the sp²-hybridized carbons of the double bond. While they are technically diastereotopic, their chemical environments are very similar, and they are likely to resonate at nearly identical chemical shifts, potentially appearing as a single signal or two very closely spaced singlets. Their position is considered allylic, placing them in the δ 1.6–2.2 ppm range.[5][6] Each signal will be a singlet (s) due to the absence of vicinal protons. The combined integration will be 6H (or 3H each if resolved).

  • Protons (d) - Methylene protons of the ethyl group (-CH₂CH₃): These protons are adjacent to the sp² carbon of the double bond (allylic) and are also adjacent to the terminal methyl group (e). The allylic position shifts them downfield relative to a simple alkane. They will be split by the three protons of the methyl group (e) into a quartet (q) following the n+1 rule.[7] We predict a chemical shift around δ 2.0–2.4 ppm .[5] This signal will integrate to 2H . The coupling constant (³J) for free-rotating alkyl chains is typically 6-8 Hz.[8][9]

  • Protons (e) - Methyl protons of the ethyl group (-CH₂CH₃): These are standard primary alkyl protons, expected to appear furthest upfield. They are split by the two adjacent methylene protons (d) into a triplet (t) . The expected chemical shift is in the δ 0.7–1.3 ppm range.[5][6] This signal will integrate to 3H . The coupling constant will be identical to that of the quartet for protons (d).

  • Proton (f) - Hydroxyl Proton (-OH): The chemical shift of alcohol protons is highly variable and depends on concentration, temperature, and solvent purity.[10] It can appear anywhere from δ 0.5-5.0 ppm .[11] Due to rapid chemical exchange with trace amounts of acid or water, the coupling to adjacent protons is often not observed, resulting in a broad singlet .[12] This signal integrates to 1H .

Summary of Predicted ¹H NMR Data

The predicted spectral data is consolidated in the table below for easy reference.

Proton LabelAssignmentPredicted δ (ppm)IntegrationPredicted MultiplicityCoupling Constant (J) (Hz)
(a) -CH ₂OH3.5 – 4.52HSinglet (s)N/A
(b), (c) =C-CH1.6 – 2.26HSinglet (s)N/A
(d) -CH ₂CH₃2.0 – 2.42HQuartet (q)³J ≈ 6-8 Hz
(e) -CH₂CH0.7 – 1.33HTriplet (t)³J ≈ 6-8 Hz
(f) -OH 0.5 – 5.0 (variable)1HBroad SingletN/A

Experimental Protocol

Adherence to a meticulous protocol is critical for acquiring high-quality, interpretable NMR data. The following steps provide a self-validating system for sample preparation and analysis.

Sample Preparation

The goal of this stage is to create a homogeneous, particle-free solution, as suspended solids can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.

Materials:

  • 2,3-Dimethylpent-2-en-1-ol sample

  • High-quality 5 mm NMR tube

  • Deuterated chloroform (CDCl₃, 99.8%+)

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool

  • Clean, dry sample vial

Procedure:

  • Weigh Sample: Accurately weigh approximately 5-25 mg of the 2,3-Dimethylpent-2-en-1-ol sample into a clean, dry vial.[13] This concentration range is optimal for routine ¹H NMR.[14]

  • Add Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[14] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak. The use of a deuterated solvent is essential to avoid overwhelming the spectrum with solvent signals and to provide a signal for the spectrometer's deuterium lock system.[15]

  • Dissolve Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filter Sample: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube. This step is critical to remove any dust or particulate matter.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

This protocol assumes the use of a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. The lock system compensates for any magnetic field drift during the experiment.

  • Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.

  • Set Acquisition Parameters: Load a standard ¹H acquisition experiment and set the following key parameters:

    • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm) to ensure all signals are captured.

    • Number of Scans (NS): 8 to 16 scans. For a sample of this concentration, this is usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds. This delay allows the protons to return to their equilibrium state between pulses.

    • Acquisition Time (AQ): 2-4 seconds. This determines the digital resolution of the spectrum.

  • Acquire Data: Start the acquisition.

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and symmetrical.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat at zero.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak can be set to its known value of δ 7.26 ppm. Alternatively, if tetramethylsilane (TMS) was added, its signal is set to δ 0.00 ppm.[4]

  • Integration: Integrate the area under each distinct signal. Set the integration of one well-resolved peak (e.g., the triplet for protons (e)) to its known proton count (3H) to determine the relative integrals of all other signals.

Experimental Workflow Visualization

The entire process, from sample preparation to final data interpretation, can be visualized as a logical workflow.

Caption: Workflow for ¹H NMR analysis.

Conclusion

This application note has detailed the theoretical and practical aspects of ¹H NMR analysis for the structural confirmation of 2,3-Dimethylpent-2-en-1-ol. By correlating the predicted chemical shifts, multiplicities, and integrations with an acquired spectrum, a researcher can unambiguously verify the molecular structure. The provided protocols for sample preparation and data acquisition are designed to be robust and reliable, enabling drug development professionals and scientists to generate high-quality data for routine analysis and discovery.

References

  • Fiveable. (n.d.). Vinylic Protons Definition. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 2,3-dimethylpentane 1H proton nmr spectrum. Retrieved from [Link]

  • Rogue Chem. (2024). H1 NMR: Chemical Shift Overview and Practice. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • OChemAcademy. (2020). Organic Chemistry: 1H NMR of alcohols. Retrieved from [Link]

  • Oxford College Chemistry Courses. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Gregory, H., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 1894–1910. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethanol high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2588-2621. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Utilization of 1H NMR in the determination of absolute configuration of alcohols. Retrieved from [Link]

  • University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Method

¹³C NMR for the characterization of 2,3-Dimethylpent-2-en-1-ol.

Here is a comprehensive Application Note and Protocol for the NMR characterization of 2,3-Dimethylpent-2-en-1-ol, structured for researchers and drug development professionals. Technical Characterization Series: NMR Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the


 NMR characterization of 2,3-Dimethylpent-2-en-1-ol, structured for researchers and drug development professionals.

Technical Characterization Series: NMR Profiling of 2,3-Dimethylpent-2-en-1-ol

Abstract & Scope

2,3-Dimethylpent-2-en-1-ol (


) is a critical tetrasubstituted alkenyl alcohol often utilized as a building block in terpene synthesis and fragrance chemistry. Its characterization presents a specific analytical challenge: the tetrasubstituted double bond lacks ethylenic protons, rendering standard 

-

coupling analysis ineffective for geometric isomer assignment (E vs. Z).

This guide provides a high-fidelity protocol for the structural elucidation of 2,3-Dimethylpent-2-en-1-ol using


 NMR. It focuses on distinguishing the quaternary alkene carbons and validating the stereochemistry through chemical shift logic and 2D NMR correlation.

Structural Analysis & Isomerism

Before acquisition, the researcher must recognize the two possible geometric isomers. The assignment of "E" or "Z" follows Cahn-Ingold-Prelog priority rules.

  • Structure:

    
    .
    
  • Stereocenters: The double bond between C2 and C3.[1]

    • Priorities at C2:

      
       (1) > 
      
      
      
      (2).
    • Priorities at C3:

      
       (1) > 
      
      
      
      (2).
    • (E)-Isomer: The

      
       and 
      
      
      
      groups are on opposite sides (Trans-like).
    • (Z)-Isomer: The

      
       and 
      
      
      
      groups are on the same side (Cis-like).

Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate chemical shifts, minimize concentration effects (hydrogen bonding) which can shift the C1 and C2 signals.

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS (v/v).
    
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter through a glass wool plug to remove suspended solids that broaden lines.

Instrument Parameters ( 1D)

The presence of two quaternary carbons (C2, C3) requires optimized relaxation delays to ensure quantitative or near-quantitative integration if relative intensity is used for assignment.

ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Power-gated proton decoupling (Waltz-16) to remove heteronuclear coupling.
Pulse Angle 30°Maximizes signal-to-noise (S/N) per unit time.
Relaxation Delay (D1) 2.0 – 5.0 sCritical: Quaternary carbons (C2, C3) have long

times. Short D1 suppresses their signals.
Scans (NS) 512 – 1024Required for sufficient S/N on quaternary carbons.
Spectral Width 220 ppmCovers -10 to 210 ppm.
Temperature 298 K (25 °C)Standard ambient.
Required 2D Experiments
  • HSQC (Multiplicity-Edited): To distinguish

    
     (positive) from 
    
    
    
    (negative) and link protons to carbons.
  • HMBC: To connect the quaternary carbons (C2, C3) to the methyl protons.

  • NOESY/ROESY: The definitive method for E/Z confirmation.

Structural Elucidation Strategy

Expected Chemical Shifts & Assignment Logic

The following table outlines the diagnostic signals. Note that exact values vary slightly by concentration and isomer, but the relative order and multiplicity are invariant.

Carbon LabelTypeApprox. Shift (ppm)Multiplicity (DEPT/HSQC)Diagnostic Logic
C1 Allylic Alcohol60.0 – 68.0

(Negative)
Deshielded by Oxygen. HMBC correlation to alkene methyls.
C2 Quaternary Alkene130.0 – 135.0 Quaternary (No signal)

-position to OH. Often shielded relative to C3 due to resonance/inductive mix.
C3 Quaternary Alkene130.0 – 140.0 Quaternary (No signal)Bonded to Ethyl. HMBC to Ethyl

and C3-Me.
C4 Allylic Methylene20.0 – 28.0

(Negative)
Typical ethyl group methylene.
C5 Terminal Methyl12.0 – 14.0

(Positive)
Typical ethyl group methyl.
C2-Me Allylic Methyl15.0 – 22.0

(Positive)
Stereo-sensitive. HMBC to C1 and C2.
C3-Me Allylic Methyl15.0 – 22.0

(Positive)
Stereo-sensitive. HMBC to C4 and C3.
The "Self-Validating" Assignment Workflow

Do not rely solely on literature values. Use the following logic tree to validate your specific sample.

NMR_Workflow Start Start: Acquire 1D 13C & DEPT-135 Step1 Identify C1 (60-68 ppm) and Alkene Carbons (130-140 ppm) Start->Step1 Step2 Run HSQC Step1->Step2 Step3 Separate Methyls: Terminal (C5) vs Allylic (C2-Me, C3-Me) Step2->Step3 Step4 Run HMBC Step3->Step4 Step5 Assign Quaternary Carbons: Protons of C1 correlate to C2 & C3 Protons of C4 correlate to C3 Step4->Step5 Step6 Run NOESY 1D/2D Step5->Step6 Result Determination of E/Z Isomer via Methyl-Proton Proximity Step6->Result

Figure 1: Logical workflow for the structural assignment and stereochemical determination of 2,3-Dimethylpent-2-en-1-ol.

Differentiating E and Z Isomers

The stereochemistry is determined by the


-gauche effect  (steric compression) and NOE correlations .
  • 
     Shift Method: 
    
    • In the (Z)-isomer (cis-dimethyl), the two methyl groups (C2-Me and C3-Me) are on the same side. Steric crowding typically causes an upfield shift (lower ppm, e.g., < 17 ppm) for these methyl carbons compared to the (E)-isomer.

    • In the (E)-isomer, the methyls are trans to each other (cis to smaller groups or the chain), generally resonating slightly downfield (> 17 ppm).

  • NOE Method (Definitive):

    • Irradiate the C1-methylene protons (

      
      ).
      
    • Observation:

      • Strong NOE enhancement of the Ethyl group (C4)

        
        (Z)-Isomer  (C1 and Ethyl are cis).
        
      • Strong NOE enhancement of the C3-Methyl

        
        (E)-Isomer  (C1 and C3-Me are cis).
        

Troubleshooting & Common Pitfalls

  • Signal Overlap: The two allylic methyl signals (C2-Me and C3-Me) may overlap in the

    
     NMR but will likely resolve in 
    
    
    
    . Use HSQC to determine which proton signal belongs to which carbon.
  • Solvent Effects: If signals are ambiguous, switch to Benzene-

    
     . The magnetic anisotropy of the benzene ring often induces significant shift changes, resolving overlapping methyl signals (ASIS effect).
    
  • Missing Quaternary Peaks: If C2 or C3 are not visible, increase the Relaxation Delay (D1) to 5 seconds. These carbons have no attached protons to facilitate relaxation via dipolar coupling.

References

  • General

    
     Chemical Shift Rules:  Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link
    
  • Isomer Data (Related Precursors): PubChem Compound Summary for (E)-2,3-dimethylpent-2-en-1-ol (CID 12815294). Link

  • Synthesis & Characterization Context: BenchChem, "2,3-Dimethylpent-2-en-1-ol Properties and Safety". Link

  • NMR Methodology for Tetrasubstituted Alkenes: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 2,3-Dimethylpent-2-en-1-ol before handling, as it is a flammable liquid and skin irritant.

Sources

Application

Chromatographic separation of 2,3-Dimethylpent-2-en-1-ol stereoisomers.

Application Note & Protocol Guide | Version 1.0 Executive Summary Target Analyte: 2,3-Dimethylpent-2-en-1-ol (CAS: N/A for specific isomer mix; related to 2,3-dimethylpent-2-ene CAS 10574-37-5). Challenge: Separation of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary

Target Analyte: 2,3-Dimethylpent-2-en-1-ol (CAS: N/A for specific isomer mix; related to 2,3-dimethylpent-2-ene CAS 10574-37-5). Challenge: Separation of geometric isomers (E and Z) of a trisubstituted allylic alcohol. Core Strategy: The separation relies on exploiting the differential steric accessibility of the hydroxyl group (for GC-Wax phases) and the differential


-complexation stability with silver ions (Argentation Chromatography).

This guide provides a multi-modal approach: Capillary GC for analytical quantification and Argentation Chromatography (HPLC/Flash) for preparative isolation.[1]

Physicochemical Analysis & Isomer Definition

Before attempting separation, the stereochemistry must be rigorously defined to interpret elution orders.[1]

  • Structure:

    
    
    
  • Stereocenters: None.[1] Isomerism is purely geometric (Diastereomers).[1]

  • CIP Priority Assignment:

    • C2 Position:

      
       (Priority 1) vs. 
      
      
      
      (Priority 2).[1]
    • C3 Position:

      
       (Priority 1) vs. 
      
      
      
      (Priority 2).[1]
  • Isomers:

    • (Z)-Isomer: The hydroxymethyl group and the ethyl group are on the same side (Cis-like relationship of high-priority groups).

    • (E)-Isomer: The hydroxymethyl group and the ethyl group are on opposite sides (Trans-like relationship).

Separation Logic
FeatureZ-Isomer (Cis-like)E-Isomer (Trans-like)Chromatographic Impact
Steric Strain High (Ethyl/Hydroxymethyl clash)LowerZ often has lower boiling point (GC elution).
-OH Accessibility Shielded by Ethyl groupExposedE interacts stronger with polar stationary phases.[1]
Ag+ Complexation Sterically hinderedLess hinderedE retains longer on Ag-Ion columns.[1]

Protocol A: Analytical Gas Chromatography (GC-FID/MS)

Objective: Rapid quantification of isomer ratios (e.g., reaction monitoring).[1] Mechanism: Polarity-based separation.[1] The Polyethylene Glycol (PEG) phase interacts with the hydroxyl proton.

Method Parameters
ParameterSettingRationale
Column DB-WAX (or VF-WAXms, CP-Wax 52 CB) Dimensions: 30 m

0.25 mm

0.25 µm
Polar phase maximizes separation based on H-bonding differences between E and Z.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures flash vaporization of the alcohol.[1]
Detector FID @ 260°CUniversal detection for hydrocarbons/alcohols.[1]
Oven Program 1. Hold 60°C for 2 min.2. Ramp 5°C/min to 140°C.3. Ramp 20°C/min to 240°C.4. Hold 5 min.Slow ramp in the 80-120°C window is critical for resolving the geometric isomers.[1]
Expected Results
  • Elution Order: The (Z)-isomer typically elutes first .[1]

    • Reasoning: The intramolecular steric crowding in the Z-isomer effectively "shields" the hydroxyl group slightly more than in the E-isomer, reducing its interaction with the PEG stationary phase.

  • Resolution (

    
    ):  Expect baseline resolution (
    
    
    
    ) due to the significant structural difference (methyl vs. ethyl steric interference).

Protocol B: Preparative Argentation Chromatography

Objective: Physical isolation of pure E and Z isomers for NMR or bioassays.[1] Mechanism:


-Complexation.[1] Silver ions (

) impregnated in the silica lattice form reversible charge-transfer complexes with the alkene double bond. The stability of this complex is highly sensitive to steric environment.[1]
Reagent Preparation: 10% Silica Gel
  • Materials: Silica Gel 60 (230-400 mesh), Silver Nitrate (

    
    ), Acetonitrile, Rotary Evaporator, Aluminum Foil.[1]
    
  • Dissolution: Dissolve 10 g of

    
     in 100 mL of Acetonitrile (or water, though organic solvent is easier to remove).[1]
    
  • Slurry: Add 90 g of Silica Gel to the solution. Stir vigorously for 10 minutes to ensure uniform coating.

  • Drying: Evaporate the solvent on a rotary evaporator (bath temp < 50°C) until a free-flowing powder is obtained. Protect from light (wrap flask in foil) to prevent silver reduction (blackening).

  • Activation: Dry in an oven at 80°C for 4 hours. Store in a dark, desiccated jar.

Separation Workflow

G cluster_legend Mechanism Start Crude Mixture (E/Z Isomers) Prep Column Packing (10% AgNO3-Silica) Start->Prep Load Sample Loading (1% load w/w) Prep->Load Elution Gradient Elution Hexane -> 10% EtOAc Load->Elution Decision TLC Monitoring (Stain: KMnO4 or Anisaldehyde) Elution->Decision Frac1 Fraction A: Z-Isomer (Weak Ag+ Interaction) Decision->Frac1 Early Elution Frac2 Fraction B: E-Isomer (Strong Ag+ Interaction) Decision->Frac2 Late Elution Mech Ag+ binds less hindered pi-system stronger

Figure 1: Workflow for Argentation Chromatography. The separation relies on the 'E' isomer forming a more stable complex with silver ions.

Step-by-Step Procedure
  • Column Packing: Pack the column with the prepared

    
    -Silica using Hexane.[1][2]
    
  • Equilibration: Flush with 3 CV (Column Volumes) of 98:2 Hexane:Ethyl Acetate.

  • Loading: Dissolve the crude oil in a minimum volume of Hexane (or 5% DCM in Hexane if solubility is poor).[1] Load carefully onto the sand bed.[1]

  • Elution Gradient:

    • 0-10 min: 2% EtOAc in Hexane (Isocratic).[1]

    • 10-30 min: Linear gradient to 10% EtOAc.[1]

    • Note: The alcohol group makes the molecule polar, but the Ag-alkene interaction dominates the separation selectivity.

  • Fraction Collection: Collect small fractions.

  • Visualization: Spot on TLC plates.

    • Stain:

      
       (stains alkene yellow/brown) or Anisaldehyde (stains alcohol).[1]
      
    • Observation: You will see two distinct spots. The higher

      
       spot is the Z-isomer; the lower 
      
      
      
      spot is the E-isomer.

Structural Confirmation (Self-Validation)

Do not rely solely on elution order. Validate the fractions using 1H-NMR NOE (Nuclear Overhauser Effect) experiments.

  • Experiment: 1D-NOESY or 2D-NOESY.

  • Target Interaction: Irradiate the alkene methyl group signal (approx.[1]

    
     1.6-1.7 ppm).[1]
    
  • Diagnostic Signals:

    • (E)-Isomer: Strong NOE correlation between the Alkene Methyl and the Hydroxymethyl (

      
      )  protons. (They are cis to each other in the E isomer).[1]
      
    • (Z)-Isomer: Strong NOE correlation between the Alkene Methyl and the Ethyl group (

      
      )  protons.
      

Troubleshooting Guide

IssueDiagnosisCorrective Action
Co-elution on GC Stationary phase not polar enough.Switch from DB-5/DB-1 to DB-WAX or DB-FFAP .[1] Lower the initial oven temp to 50°C.
Black Column (Ag-Chrom) Silver reduction due to light or amine impurities.[1]Wrap column in foil.[1] Ensure sample is free of amines/pyridines before loading.[1]
Poor Resolution (Ag-Chrom) Column overload or insufficient Ag.[1]Reduce sample load to <1% of silica mass.[1] Increase Ag loading to 15% if necessary.
Peak Tailing Hydrogen bonding with silanols.[1]Ensure the mobile phase contains a modifier (EtOAc or IPA).[1] For GC, ensure the liner is deactivated.[1]

References

  • NIST Mass Spectrometry Data Center. "2,3-Dimethyl-2-cyclopenten-1-one (Related Isomer Data)." NIST Chemistry WebBook, SRD 69. [Link]

  • Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate."[1] Tetrahedron, 2001.[1][3] (Standard reference for Argentation Chromatography methodology).

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side reactions in 2,3-Dimethylpent-2-en-1-ol synthesis.

Topic: Identifying and Minimizing Side Reactions in the Reduction of Tetrasubstituted -Unsaturated Esters. Audience: Medicinal Chemists, Process Chemists, and Fragrance Synthesis Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Reactions in the Reduction of Tetrasubstituted


-Unsaturated Esters.
Audience:  Medicinal Chemists, Process Chemists, and Fragrance Synthesis Researchers.
Date:  October 26, 2023[1]

Executive Summary: The Steric Challenge

Synthesizing 2,3-Dimethylpent-2-en-1-ol presents a specific challenge: the target molecule features a tetrasubstituted double bond . Unlike simple allylic alcohols, the steric crowding at the


-carbon (C3) and the 

-carbon (C2) significantly impacts the reactivity of the precursor ester (typically Ethyl 2,3-dimethylpent-2-enoate).

This guide addresses the competition between 1,2-reduction (desired) and 1,4-conjugate addition (side reaction), as well as issues related to stereochemical integrity (E/Z isomerization) and incomplete reduction.

Diagnostic Workflow: Reaction Pathways

The following diagram illustrates the "Happy Path" to the target alcohol and the specific divergence points where side reactions occur. Use this to diagnose impurities in your crude mixture.

ReactionPathways Ester Ethyl 2,3-dimethylpent-2-enoate (Precursor) Aldehyde Aldehyde Intermediate (2,3-dimethylpent-2-enal) Ester->Aldehyde DIBAL-H (1 eq) -78°C Sat_Ester Saturated Ester (Side Product) Ester->Sat_Ester 1,4-Reduction (High Temp / Cu contamination) Target TARGET: 2,3-Dimethylpent-2-en-1-ol Aldehyde->Target DIBAL-H (2nd eq) -78°C to 0°C Isomer Z-Isomer (Stereochemical Scrambling) Target->Isomer Acidic Workup (Isomerization) Sat_Alc Saturated Alcohol (2,3-dimethylpentan-1-ol) Sat_Ester->Sat_Alc Further Reduction

Figure 1: Reaction pathway analysis for the reduction of ethyl 2,3-dimethylpent-2-enoate. Blue arrows indicate the desired pathway; red/dashed arrows indicate failure modes.

Troubleshooting Guide

Issue 1: Presence of Saturated Alcohol (Over-reduction)

Symptom: GC-MS shows a peak with M+2 mass (116 Da instead of 114 Da). NMR shows loss of the alkene signal (though tetrasubstituted alkenes have no vinyl protons, the methyl signals will shift upfield). Diagnosis: 1,4-Conjugate Addition. Because the alkene is tetrasubstituted, the


-carbon is sterically hindered, which usually discourages conjugate attack. However, if the temperature is too high or if "soft" hydride sources are used, the thermodynamic preference for the saturated product takes over.
  • Corrective Action:

    • Switch Reagent: Ensure you are using DIBAL-H (Diisobutylaluminum hydride) rather than LiAlH

      
      . DIBAL-H is a "harder" nucleophile at low temperatures, preferring direct 1,2-attack on the carbonyl.
      
    • Temperature Control: The reduction must be initiated at -78°C . Do not allow the reaction to warm above 0°C until the quench.

    • Avoid Copper: Trace copper salts (often found in lower-grade reagents or glassware used for Cu-catalyzed reactions) can catalyze 1,4-reduction with hydrides.

Issue 2: Incomplete Reduction (Aldehyde Stalling)

Symptom: IR shows a strong carbonyl stretch at ~1680 cm⁻¹ (conjugated aldehyde). Diagnosis: Steric Bulk Prevention. The intermediate aluminate species formed after the first hydride delivery is bulky.[2] In tetrasubstituted systems, this bulk can prevent the second equivalent of hydride from attacking the aldehyde intermediate effectively at low temperatures.[2]

  • Corrective Action:

    • Stoichiometry: Use 2.5 to 3.0 equivalents of DIBAL-H. The theoretical 2.0 equivalents are often insufficient due to the stability of the tetrahedral intermediate.

    • Warm-up Protocol: After the initial addition at -78°C, allow the reaction to warm slowly to 0°C (ice bath) for 1 hour before quenching. This provides the thermal energy required for the second reduction step without triggering 1,4-reduction.

Issue 3: E/Z Isomerization

Symptom: The product appears as two close-eluting spots on TLC or split peaks in


C NMR.
Diagnosis: Acid-Catalyzed Equilibration. 
Allylic alcohols are susceptible to acid-catalyzed rearrangement and isomerization. The aluminum salts generated during DIBAL workup are Lewis acids that can trigger this scrambling.
  • Corrective Action:

    • Rochelle’s Salt Workup: Mandatory. Do not use HCl to break the emulsion. Use a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt). This chelates the aluminum gently at neutral pH, preventing isomerization.

    • Precursor Purity: Ensure your starting ester is stereochemically pure. DIBAL-H reduction is stereoretentive; if you start with an E/Z mixture, you will end with an E/Z mixture.

Optimized Experimental Protocol

Objective: Selective 1,2-reduction of Ethyl 2,3-dimethylpent-2-enoate to 2,3-Dimethylpent-2-en-1-ol.

Reagents:

  • Ethyl 2,3-dimethylpent-2-enoate (1.0 eq)

  • DIBAL-H (1.0 M in Hexanes/Toluene, 2.5 eq)

  • Solvent: Anhydrous Dichloromethane (

    
    ) or Toluene.
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the ester (1.0 eq) and anhydrous

    
     (0.2 M concentration).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.

  • Addition: Add DIBAL-H (2.5 eq) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Crucial: Keep internal temp below -70°C.

  • Reaction: Stir at -78°C for 1 hour.

  • Warm-up: Remove the dry ice bath and replace it with an ice-water bath (0°C). Stir for 1–2 hours. Monitor by TLC (stain with PMA or Anisaldehyde; UV may be weak).

  • Quench (The "Fieser" Alternative for DIBAL):

    • Cool back to -20°C.

    • Slowly add Methanol (excess) to quench unreacted hydride.

    • Add saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) solution (volume equal to reaction solvent).

  • Workup: Vigorously stir the biphasic mixture at room temperature until two clear layers form (can take 1–3 hours). The organic layer should be clear, not cloudy.

  • Extraction: Separate layers. Extract aqueous phase 3x with

    
    . Dry combined organics over 
    
    
    
    .

Data Summary: Reducing Agent Comparison

ReagentMajor ProductSide Product RiskNotes
DIBAL-H (-78°C) Allylic Alcohol LowBest stereoretention; requires neutral workup.
LiAlH

(0°C)
Allylic AlcoholMedium (Saturation) Aggressive; often leads to over-reduction in hindered conjugated systems.
NaBH

/ MeOH
No ReactionN/AToo weak for conjugated esters.
NaBH

+ CeCl

Allylic AlcoholLowLuche Reduction. Only works if starting from the Aldehyde or Ketone , not the Ester.

References

  • DIBAL-H Reduction of Esters

    • Title: Diisobutylaluminum Hydride (DIBAL-H) as a Reducing Agent.[3][4][5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Stereoselective Synthesis of Allylic Alcohols

    • Title: A New Stereoselective Method for the Preparation of Allylic Alcohols.[1][6]

    • Source: Journal of the American Chemical Society (via NIH/PubChem).
    • URL:[Link]

  • Workup Procedures (Rochelle's Salt)

    • Title: DIBAL-H Reduction Standard Oper
    • Source: Organic Synthesis (Org. Synth.).
    • URL:[Link] (General reference for DIBAL workup).

  • Tetrasubstituted Alkene Synthesis

    • Title: Synthesis and separation of two stereoisomers of deuter
    • Source: Chemical Science (via NIH/PMC).
    • URL:[Link]

Sources

Optimization

Overcoming challenges in the purification of 2,3-Dimethylpent-2-en-1-ol.

This is a technical support guide designed for researchers and process chemists working with 2,3-Dimethylpent-2-en-1-ol . Senior Application Scientist Desk Subject: Advanced Purification Protocols & Troubleshooting Molec...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 2,3-Dimethylpent-2-en-1-ol .

Senior Application Scientist Desk Subject: Advanced Purification Protocols & Troubleshooting Molecule ID: 2,3-Dimethylpent-2-en-1-ol (C₇H₁₄O) Key Characteristics: Allylic Alcohol, Tetrasubstituted Alkene, E/Z Isomerism.[1]

Executive Summary & Molecule Profile

2,3-Dimethylpent-2-en-1-ol is a sterically congested allylic alcohol often used as a building block for complex terpenes and pheromones.[1] Its purification is notoriously difficult due to two primary factors:

  • Geometric Isomerism: The E and Z isomers possess nearly identical boiling points and polarities, rendering standard distillation and silica chromatography ineffective.[1]

  • Allylic Instability: The molecule is prone to acid-catalyzed dehydration (forming conjugated dienes) and allylic rearrangement under thermal stress.[1]

Physicochemical Profile
PropertyValue (Approx.)Note
Molecular Weight 114.19 g/mol
Boiling Point 72–76 °C @ 15 mmHgExtrapolated.[1] High vacuum required to prevent decomposition.[1]
Density 0.84 g/mL
Solubility Organic solvents (High), Water (Low)Forms emulsions easily.[1]
Key Impurities 2,3-Dimethylpent-2-enal (Aldehyde), Dienes (Dehydration), Saturated Alcohol.[1]

Troubleshooting Guides (Q&A Format)

Module A: Isomer Separation (The "Impossible" Separation)

Q: I see two spots on TLC that overlap heavily, and standard silica flash chromatography is failing to separate the E and Z isomers. Increasing the column length didn't help. What is the solution?

A: Standard silica separates based on polarity.[1] Since the E and Z isomers have identical functional groups and similar dipole moments, their interaction with standard silica is nearly indistinguishable.[1]

The Solution: Argentation Chromatography (AgNO₃-Silica) You must switch from a polarity-based separation to a


-complexation  mechanism.[1] Silver ions (Ag⁺) form reversible complexes with the 

-electrons of the alkene.[1] The stability of this complex depends on the steric accessibility of the double bond, which differs significantly between E and Z isomers.[1]

Protocol: Preparation of 10% AgNO₃-Silica

  • Dissolve: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of Acetonitrile (MeCN).

  • Slurry: Add 90 g of flash-grade silica gel (230–400 mesh) to the solution. Stir for 15 minutes in the dark (AgNO₃ is photosensitive).

  • Evaporate: Remove solvent via rotary evaporation (bath < 40°C) until a free-flowing white powder is obtained. Do not over-dry to the point of cracking.[1]

  • Pack: Pack the column dry or as a slurry in Hexane/Toluene.

  • Elute: Use a gradient of Hexane:Ethyl Acetate. The isomer with the less sterically hindered double bond will retain longer.[1]

Critical Note: Wrap the column in aluminum foil during the run to prevent silver reduction (blackening) which deactivates the stationary phase.[1]

Module B: Thermal Instability & Distillation

Q: During vacuum distillation, my product turned yellow/orange, and the pot residue solidified. The NMR shows new olefinic peaks.[1] What happened?

A: You likely triggered acid-catalyzed dehydration or allylic rearrangement .[1] Even trace acidity on glassware or from the synthesis workup can catalyze the elimination of water, forming volatile dienes (2,3-dimethylpenta-1,3-diene) which polymerize to form the yellow gum.[1]

Corrective Protocol:

  • Base Wash: Prior to distillation, wash the organic phase with 5% NaHCO₃ to ensure pH is neutral/slightly basic.[1]

  • Condition the Glassware: Rinse the distillation flask with a dilute solution of Triethylamine in acetone, then dry. This neutralizes active acidic sites on the glass surface.[1]

  • Add Inhibitor: Add 500 ppm of BHT (Butylated hydroxytoluene) to the pot to inhibit radical polymerization of any formed dienes.[1]

  • Temperature Control: Do not exceed a bath temperature of 110°C. If the boiling point is too high, improve your vacuum (< 5 mmHg) rather than increasing heat.

Module C: Chemical Impurities (Aldehydes & Over-reduction)

Q: My product has a persistent "sweet/pungent" smell and shows a small peak at ~9.5 ppm in ¹H NMR. How do I remove this without running another column?

A: The peak at 9.5 ppm indicates the presence of 2,3-dimethylpent-2-enal , the aldehyde precursor or oxidation product.[1] Aldehydes are difficult to separate by distillation due to boiling point proximity.[1]

The "Scavenger" Work-up: Instead of chromatography, use a chemoselective wash:

  • Bisulfite Wash: Shake the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃).[1] The aldehyde forms a water-soluble bisulfite adduct.[1]

  • Phase Separation: The aldehyde migrates to the aqueous layer.[1]

  • Re-extraction: Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1]

Alternative: If the impurity is the saturated alcohol (from over-reduction), chemical washing will not work.[1] You must rely on the AgNO₃ column (Module A), where the saturated alcohol (no


-electrons) will elute much faster than the alkene alcohols.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying crude 2,3-Dimethylpent-2-en-1-ol based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture Check Analyze Purity (NMR / GC / TLC) Start->Check Decision1 Aldehyde Present? (CHO peak) Check->Decision1 Bisulfite Wash with sat. NaHSO3 Decision1->Bisulfite Yes Decision2 Isomer Separation Needed? (E/Z Mixture) Decision1->Decision2 No Bisulfite->Decision2 Distillation Vacuum Distillation (<5 mmHg, Base-washed glass) Decision2->Distillation No (Bulk/Crude) Argentation AgNO3-Silica Chromatography (Pi-complexation) Decision2->Argentation Yes (High Purity Req) Final Pure 2,3-Dimethylpent-2-en-1-ol (Store under Argon, 4°C) Distillation->Final Argentation->Final

Caption: Purification Decision Matrix. Green path denotes chemical cleanup; Red nodes denote physical separation techniques based on isomeric requirements.[1]

Mechanism of Action: Argentation Chromatography[1][2]

To understand why you must use Silver Nitrate, observe the interaction mechanism below. The separation relies on the stability constant (


) of the Silver-Alkene complex.[1]

ArgentationMechanism cluster_Isomers Analytes Silica Silica Surface Ag Ag+ Ion Silica->Ag Impregnation Complex Ag-Olefin Complex [Ag -- || ] Ag->Complex Reversible Binding Z_Iso Z-Isomer (More Exposed Pi-cloud?) Z_Iso->Complex Stronger K (Example) E_Iso E-Isomer (Sterically Shielded) E_Iso->Complex Weaker K FastElution Fast Elution E_Iso->FastElution Does not bind well Elution Retarded Elution Complex->Elution

Caption: Differential binding kinetics in Argentation Chromatography. The isomer with the more accessible double bond binds tighter to Ag+, eluting later.[1]

References

  • BenchChem. 2,3-Dimethylpent-2-en-1-ol Physical Properties and Synthesis Context. Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). Separation of 2,3-dimethylpentane and related isomers from petroleum.[1] NIST Research Paper RP2088.[1][2] Retrieved from .[1]

  • PubChem. Compound Summary: 2,3-Dimethylpent-2-en-1-ol (CID 12815294).[1][3] National Library of Medicine.[1] Retrieved from .[1]

  • Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with Silver Nitrate.[1][4] Tetrahedron, 57(3), 425-447.[1] (Standard protocol reference for Argentation Chromatography).

Sources

Troubleshooting

Optimization of catalytic hydrogenation conditions for 2,3-Dimethylpent-2-en-1-ol.

Technical Support Center: Optimization of Catalytic Hydrogenation for 2,3-Dimethylpent-2-en-1-ol Current Status: Online Agent: Senior Application Scientist Ticket ID: HYD-TETRA-23-OPT[1] Executive Summary The hydrogenati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Catalytic Hydrogenation for 2,3-Dimethylpent-2-en-1-ol

Current Status: Online Agent: Senior Application Scientist Ticket ID: HYD-TETRA-23-OPT[1]

Executive Summary

The hydrogenation of 2,3-dimethylpent-2-en-1-ol represents a high-difficulty tier in catalytic reduction.[1] Unlike simple terminal alkenes, this substrate features a tetrasubstituted double bond (four carbon substituents attached to the alkene unit) combined with an allylic hydroxyl group.[1]

Standard heterogeneous catalysts (e.g., Pd/C) often fail due to extreme steric hindrance or cause rapid hydrogenolysis (cleavage of the C-OH bond).[1] Successful optimization requires a shift to homogeneous iridium catalysis to leverage hydroxyl-directed hydrogenation mechanisms.[1]

Module 1: Catalyst Selection & Activity (The "Engine")[1]

Q: I am using 10% Pd/C at 50 bar H₂, but I see mostly starting material and some deoxygenated alkane. What is happening?

A: You are facing two competing issues: Steric Shielding and Electronic Activation .[1]

  • The Failure: Tetrasubstituted alkenes are too bulky to effectively approach the planar surface of heterogeneous catalysts like Palladium on Carbon (Pd/C).[1] The catalyst surface cannot access the

    
    -system effectively.[1]
    
  • The Side Reaction: Pd is excellent at activating benzylic and allylic C-O bonds. While the double bond resists hydrogenation due to sterics, the allylic C-OH bond is accessible enough to undergo hydrogenolysis , stripping the alcohol to form 2,3-dimethylpentane.[1]

  • The Fix: Switch to Crabtree’s Catalyst [Ir(cod)(PCy3)(py)]PF6.[1][2] This homogeneous iridium complex is the "gold standard" for tetrasubstituted alkenes.[1] It does not rely on a surface; instead, it coordinates to the substrate's hydroxyl group, which "pulls" the iridium metal onto the sterically hindered face of the alkene.[1]

Q: Can I use Wilkinson’s Catalyst (RhCl(PPh₃)₃)?

A: Likely not.[1] Wilkinson’s catalyst is extremely sensitive to steric bulk.[1] While it works for mono- and disubstituted alkenes, its activity drops precipitously for tri- and tetrasubstituted substrates.[1] Crabtree’s catalyst is approximately 100-1000x more active for hindered olefins because the ligands (PCy3, pyridine) create a highly electrophilic center that greedily binds alkenes.[1]

Module 2: Stereocontrol (The "Steering")

Q: I need high diastereoselectivity. How do I control the stereochemistry at C2 and C3?

A: You must utilize Hydroxyl-Directed Hydrogenation .[1]

  • Mechanism: In non-coordinating solvents (see Module 3), the oxygen atom of the allylic alcohol displaces a ligand or coordinates to the open site on the Iridium center.[1]

  • Result: The catalyst delivers the hydride (

    
    ) from the same face as the hydroxyl group.[1][2] This typically yields the syn-isomer  with high diastereomeric ratios (dr > 20:1).[1]
    
  • Contrast: Heterogeneous catalysts (Pd, Pt) generally follow "haptophilicity" (binding to the polar group) but are less predictable due to surface roughness and isomerization events.[1]

Module 3: Process Optimization (The "Environment")

Q: I switched to Crabtree’s catalyst but the reaction is dead. I am using Methanol as solvent.

A: Stop immediately. Methanol is a "catalyst poison" for Crabtree’s system.[1]

  • The Chemistry: The cationic Iridium center is highly electrophilic. Oxygenated solvents like Methanol, THF, or Acetone coordinate strongly to the metal, blocking the site where the alkene needs to bind.[1]

  • The Solution: You must use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] These are non-coordinating solvents that allow the alkene to bind.

  • Note: The solvent must be strictly anhydrous.[1] Water also competes for coordination.[1]

Q: The reaction starts fast but stops at 50% conversion. Why?

A: This is a classic signature of Catalyst Deactivation via Trimerization .

  • Cause: If the hydrogen concentration drops or the alkene is consumed locally, the active Ir-dihydride species react with each other to form inactive iridium trimers (often visible as a color change to black/precipitate).[1]

  • The Fix: Ensure high agitation rates to maximize H₂ mass transfer. Do not "starve" the catalyst. Maintain a constant H₂ pressure (balloon is often insufficient for tetrasubstituted; use a reactor at 5–10 bar).[1]

Experimental Protocol: Directed Hydrogenation Screening

Objective: Selective hydrogenation of 2,3-dimethylpent-2-en-1-ol to 2,3-dimethylpentan-1-ol.

Reagents:

  • Substrate: 2,3-Dimethylpent-2-en-1-ol (1.0 equiv)[1][3]

  • Catalyst: [Ir(cod)(PCy3)(py)]PF6 (Crabtree’s Catalyst) (2–5 mol%)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

  • Gas: Hydrogen (H₂), Ultra High Purity.[1]

Procedure:

  • Preparation (Glovebox/Schlenk): In a flame-dried Schlenk tube or high-pressure reactor liner, dissolve the substrate in anhydrous DCM.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove O₂.

  • Catalyst Addition: Add Crabtree’s catalyst as a solid against a counter-flow of Argon. The solution should turn orange.

  • Pressurization:

    • Method A (Balloon): Purge with H₂ x3.[1] (Risk: Slow kinetics, deactivation).[1]

    • Method B (Autoclave - Recommended): Pressurize to 10–20 bar (150–300 psi) H₂.

  • Reaction: Stir vigorously at Ambient Temperature (20–25°C) .

    • Note: Heating (>40°C) often accelerates catalyst decomposition more than the hydrogenation rate.[1]

  • Monitoring: Monitor via GC-MS or NMR. Look for the disappearance of the alkene proton/carbon signals.

  • Workup: Vent H₂. Concentrate the solvent.[1] Flash chromatography is usually required to remove Ir residues (which can be sticky).[1]

Troubleshooting & Decision Logic

The following diagram illustrates the reaction pathways and troubleshooting logic.

Hydrogenation_Pathways Substrate 2,3-Dimethylpent-2-en-1-ol (Tetrasubstituted Alkene) PdC Pd/C or Pt/C (Heterogeneous) Substrate->PdC Standard Screening IrCat Crabtree's Catalyst (Homogeneous Ir) Substrate->IrCat Recommended StericBlock Steric Blockage (No Reaction) PdC->StericBlock Low P / Low T Alkane 2,3-Dimethylpentane (Over-reduction) PdC->Alkane High P / Acidic Support (Hydrogenolysis) IrCat->StericBlock MeOH/THF Solvent (Catalyst Poisoning) Coordination Hydroxyl Coordination (Directed) IrCat->Coordination DCM Solvent Isomer Aldehyde/Ketone (Isomerization) IrCat->Isomer Low H2 Pressure (Isomerization Pathway) Product 2,3-Dimethylpentan-1-ol (Target Alcohol) Coordination->Product Syn-Addition High Diastereoselectivity

Caption: Reaction network showing the divergence between heterogeneous (red paths) and homogeneous (green paths) outcomes.[1]

Data Summary: Catalyst Performance Matrix

Catalyst SystemActivity (Tetrasubstituted)Chemoselectivity (-OH)StereocontrolRisk Factor
Pd/C (Heterogeneous) Very LowPoor (Hydrogenolysis risk)Low (Mixture)Over-reduction to alkane.[1]
PtO₂ (Adam's Cat.) Low-MediumModerateLowRequires high pressure (>50 bar).[1]
Wilkinson's (Rh) NegligibleHighN/ASterically incapable of binding.[1]
Crabtree's (Ir) High Excellent High (Directed) Deactivates in coordinating solvents.[1]
Ru-BINAP MediumVariableHighRisk of redox isomerization to aldehyde.[1]

References

  • Crabtree, R. H. (1979).[1][4] Iridium compounds in catalysis. Accounts of Chemical Research. [1]

  • Roseblade, S. J., & Pfaltz, A. (2007).[1] Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research. [1]

  • Verendel, J. J., et al. (2011).[1] Asymmetric Hydrogenation of Allylic Alcohols Using Iridium N,P-Complexes. ChemCatChem.[1] [1]

  • ACS GCI Pharmaceutical Roundtable. (2020). Reagent Guide: Hydrogenolysis.

Sources

Optimization

Troubleshooting ambiguous peak assignments in the NMR spectrum of 2,3-Dimethylpent-2-en-1-ol.

Topic: Ambiguous Peak Assignments in 2,3-Dimethylpent-2-en-1-ol Executive Summary The structural elucidation of 2,3-Dimethylpent-2-en-1-ol presents a classic "tetrasubstituted alkene" problem. Because the double bond car...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ambiguous Peak Assignments in 2,3-Dimethylpent-2-en-1-ol

Executive Summary

The structural elucidation of 2,3-Dimethylpent-2-en-1-ol presents a classic "tetrasubstituted alkene" problem. Because the double bond carbons (C2 and C3) are fully substituted, the spectrum lacks vinylic protons (


). This eliminates the standard vicinal coupling (

) typically used to determine

stereochemistry. Furthermore, the two allylic methyl groups often overlap in standard solvents like

, creating assignment ambiguity.

This guide provides a tiered troubleshooting workflow to resolve these specific spectral overlaps and stereochemical assignments.

Part 1: The Triage (Quick Fixes)
Issue 1: "I have a massive singlet (or overlapping multiplets) around 1.6–1.8 ppm. I cannot distinguish the C2-Methyl from the C3-Methyl."

Diagnosis: In Chloroform-d (


), allylic methyl groups often have nearly identical chemical shifts. Without separation, you cannot target them for NOE experiments to determine stereochemistry.

The Solution: Solvent Switching (The "Benzene Trick") Do not waste time optimizing shimming on the chloroform sample. Switch the solvent to Benzene-d6 (


) .
  • Mechanism: Benzene is an anisotropic solvent. It forms transient solvation complexes with the solute. The

    
    -cloud of the benzene ring interacts with the 
    
    
    
    -system of your alkene. Steric differences between the C2-Methyl and C3-Methyl environments cause the benzene molecule to orient differently around them, inducing distinct shielding/deshielding effects (ASIS: Aromatic Solvent-Induced Shift).
  • Expected Result: The overlapping methyl signal usually splits into two distinct singlets, often separated by >0.1 ppm, allowing for clean integration and selective irradiation.

Protocol:

  • Evaporate

    
     completely (residual chloroform inhibits the effect).
    
  • Dissolve ~5-10 mg of sample in 0.6 mL

    
    .
    
  • Re-acquire the

    
     spectrum.
    
Part 2: Deep Dive (Stereochemistry)
Issue 2: "Is my sample the

or

isomer? I have no coupling constants to measure."

Diagnosis: As a tetrasubstituted alkene, there are no protons across the double bond to provide a


 coupling constant (which would be ~15 Hz for 

and ~10 Hz for

). You must rely on through-space dipolar coupling (NOE).

The Logic:

  • Z-Isomer: The high-priority groups (Hydroxymethyl and Ethyl) are on the same side (cis).

  • E-Isomer: The high-priority groups are on opposite sides (trans).

The Experiment: 1D NOE Difference (or 1D NOESY) We will target the C1-Methylene protons (


) because they are distinct (usually a singlet or doublet around 4.0 ppm) and isolated from the messy alkyl region.

Step-by-Step Protocol:

  • Select Target: Set the irradiation frequency on the C1-Methylene peak (

    
    ).
    
  • Run 1D NOESY: Use a mixing time (

    
    ) of 300–500 ms.
    
  • Analyze Response: Look for enhancement in the aliphatic region.

Interpretation Table:

Irradiated SignalObserved Enhancement (Strong)ConclusionGeometry
C1 (

)
C3-Methyl (

1.7 ppm)
Groups are CIS

-Isomer
C1 (

)
C4-Methylene (Ethyl group)Groups are CIS

-Isomer

Note: If you observe enhancement of both, the molecule may be undergoing chemical exchange or your irradiation bandwidth is too wide. Ensure your methyls are separated (see Part 1).

Part 3: Validation (Connectivity)
Issue 3: "How do I confirm which methyl peak is which before running NOE?"

Diagnosis: You need to map the carbon skeleton without relying on proton shifts.

The Solution: HMBC (Heteronuclear Multiple Bond Correlation) HMBC correlates protons to carbons 2-3 bonds away.[1] This allows you to "see" past the quaternary carbons of the double bond.[2]

Connectivity Logic:

  • Identify C1 (

    
    ):  Look for the proton signal at ~4.0 ppm.
    
  • Trace from C1: In the HMBC, the C1 protons will show a strong

    
     correlation to C3  and a 
    
    
    
    to C2 .
  • Assign Methyls:

    • C2-Methyl: Will show a strong

      
       to C2  and a 
      
      
      
      to C1 . (Key discriminator: Sees C1).
    • C3-Methyl: Will show a strong

      
       to C3  and a 
      
      
      
      to C4 (Ethyl CH2). (Key discriminator: Sees Ethyl, does not see C1).
Visual Troubleshooting Guides
Figure 1: The Logic Flow

Use this flowchart to determine the correct experiment sequence.

TroubleshootingFlow start START: Ambiguous Spectrum check_overlap Are Allylic Methyls (1.6-1.8 ppm) Overlapping? start->check_overlap solvent_switch Switch Solvent to Benzene-d6 (ASIS Effect) check_overlap->solvent_switch Yes hmbc_step Run HMBC Assign C2-Me vs C3-Me check_overlap->hmbc_step No (Resolved) solvent_switch->hmbc_step noe_step Run 1D NOE / NOESY Target: -CH2OH (C1) hmbc_step->noe_step decision Analyze NOE Correlations noe_step->decision result_e Enhancement at C3-Me Result: E-Isomer decision->result_e result_z Enhancement at Ethyl-CH2 Result: Z-Isomer decision->result_z

Caption: Workflow for resolving methyl overlap and determining stereochemistry in tetrasubstituted alkenes.

Figure 2: HMBC Connectivity Map

Visualizing the critical correlations to distinguish the methyl groups.

HMBC_Logic cluster_mol Molecule Skeleton cluster_methyls Unknown Methyls C1 C1 (-CH2OH) C2 C2 (Quat) C1->C2 C3 C3 (Quat) C1->C3 C4 C4 (Ethyl CH2) Me_A Methyl A? Me_A->C1 HMBC (3-bond) If seen, Me A = C2-Me Me_B Methyl B? Me_B->C4 HMBC (3-bond) If seen, Me B = C3-Me

Caption: Using HMBC correlations to definitively assign the C2 vs C3 methyl groups prior to NOE analysis.

Frequently Asked Questions (FAQs)

Q: The -OH peak is moving and broadening my C1-methylene signal. How do I fix this? A: This is due to hydrogen bonding and exchange with residual water.

  • Fix 1: Add a single drop of

    
     and shake. The -OH signal will disappear (exchange to -OD), and the coupling to the C1-methylene will vanish, sharpening the C1 signal into a clear singlet.
    
  • Fix 2: If you need to see the OH, use dry

    
    . The exchange is slower, often showing the OH as a distinct triplet (coupled to C1).
    

Q: I see "ghost" doublets in my HMBC spectrum. Is my structure wrong? A: Likely not. These are often One-bond artifacts (


) .
  • Although HMBC suppresses one-bond correlations, strong signals (like methyls) often break through.

  • Differentiation:

    
     artifacts appear as doublets separated by ~125–145 Hz (the carbon-proton coupling constant). True HMBC correlations (
    
    
    
    or
    
    
    ) are usually singlets in the proton dimension or have very small couplings. Compare with an HSQC; if the spot matches the HSQC coordinates, it's an artifact [1].

Q: Can I use chemical shift prediction software to distinguish the methyls? A: Proceed with caution. While empirical rules (like additive increments) exist, tetrasubstituted alkenes often suffer from subtle steric compression effects that software misses. The calculated difference might be 0.05 ppm, which is within the error margin. Experimental validation (HMBC/NOE) is mandatory for this class of molecule.

References
  • ResearchGate.

    
     artifacts in HMBC spectra). Available at: [Link]
    
  • Chemistry LibreTexts. Nuclear Overhauser Effect (NOE). (Principles of NOE for stereochemistry). Available at: [Link]

  • Master Organic Chemistry. E and Z Notation For Alkenes. (Definitive guide on priority rules for E/Z assignment). Available at: [Link]

  • University of Washington. NMR Solvent Data Chart. (Reference for solvent residual peaks and properties). Available at: [Link]

  • PubChem. 2,3-Dimethylpent-2-en-1-ol Compound Summary. (Structural confirmation and identifiers).[3][4][5][6][7][8] Available at: [Link]

Sources

Troubleshooting

Resolving co-eluting isomers during GC analysis of 2,3-Dimethylpent-2-en-1-ol.

Status: Online Role: Senior Application Scientist Topic: Resolution of Co-eluting E/Z Isomers Ticket ID: ISO-23DMP-GC Executive Summary: The Isomer Challenge You are analyzing 2,3-Dimethylpent-2-en-1-ol , a substituted a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Topic: Resolution of Co-eluting E/Z Isomers Ticket ID: ISO-23DMP-GC

Executive Summary: The Isomer Challenge

You are analyzing 2,3-Dimethylpent-2-en-1-ol , a substituted allylic alcohol. The primary analytical challenge is the separation of its geometric isomers (E and Z).

  • The Problem: On standard non-polar columns (e.g., 100% Dimethylpolysiloxane or 5% Phenyl), these isomers often co-elute due to nearly identical boiling points and insufficient difference in dispersion forces.

  • The Solution: Resolution requires exploiting dipole-dipole interactions or shape selectivity using polar stationary phases, often combined with derivatization to suppress hydroxyl-mediated peak broadening.

Module 1: Diagnostic Framework

Before altering your method, use this logic flow to identify the root cause of your separation failure.

TroubleshootingLogic Start Issue: Poor Resolution (Rs < 1.5) CheckTailing Is Peak Tailing Present? Start->CheckTailing CheckPhase Stationary Phase Type? CheckTailing->CheckPhase No (Symmetrical) ActionDeriv Action: Derivatize (TMS/Ac) CheckTailing->ActionDeriv Yes (As > 1.2) ActionPolar Action: Switch to PEG/Cyanopropyl CheckPhase->ActionPolar Non-Polar (DB-1/DB-5) ActionTemp Action: Optimize Ramp/Flow CheckPhase->ActionTemp Polar (WAX/DB-23)

Figure 1: Decision matrix for diagnosing co-elution issues in allylic alcohol analysis.

Module 2: Stationary Phase Selection

Q: Why do my E and Z isomers co-elute on a DB-5 column?

A: Non-polar columns (5% phenyl) separate primarily based on volatility (boiling point). The E and Z isomers of 2,3-dimethylpent-2-en-1-ol have extremely similar vapor pressures. The steric difference between the methyl/ethyl groups around the double bond is insufficient to create a retention difference based on dispersion forces alone.

Recommended Protocol: Switch to a High-Polarity stationary phase.

Column TypePhase DescriptionMechanismExpected Result
PEG (WAX) Polyethylene GlycolStrong Hydrogen BondingGood separation; Z isomer usually elutes later due to accessibility of -OH.
Cyanopropyl (e.g., DB-23, DB-1701)Dipole-Dipole InteractionExcellent separation of geometric isomers due to interaction with the

-electron cloud.
Ionic Liquid (e.g., SLB-IL100)Tunable SelectivityHighest resolution for difficult isomer pairs; high thermal stability.

Technical Insight: On a PEG column, the interaction involves hydrogen bonding with the ether oxygens of the stationary phase. The E/Z geometry affects how easily the hydroxyl group of your analyte can approach the stationary phase, creating the necessary thermodynamic difference (


) for separation [1].

Module 3: Derivatization Strategies

Q: My peaks are broad and tailing. How does this affect resolution?

A: The free hydroxyl group (-OH) on C1 acts as a hydrogen bond donor, interacting with active silanol sites in the inlet liner or the column head. This causes "tailing," where the peak rear drags out. If two isomers are close, the tail of the first peak overlaps the front of the second, destroying resolution (


).

Protocol: Silylation with BSTFA Converting the alcohol to a Trimethylsilyl (TMS) ether eliminates hydrogen bonding and improves volatility.

Experimental Workflow:

  • Preparation: Take 100 µL of sample (approx. 1 mg/mL in anhydrous DCM or Hexane).

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap vial and heat at 60°C for 30 minutes .

  • Analysis: Inject 1 µL directly.

Derivatization Substrate 2,3-Dimethylpent-2-en-1-ol (Polar -OH) Process 60°C / 30 min Substrate->Process Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Process Product TMS-Ether Derivative (Non-polar, Volatile) Process->Product Substitution

Figure 2: Silylation workflow to cap the hydroxyl group, improving peak symmetry and resolution.

Module 4: Method Optimization (FAQs)

Q: I switched to a WAX column, but resolution is still only 1.2. How do I reach baseline (1.5+)?

A: You need to optimize the Temperature Program to flatten the separation window.

Optimized GC Parameters (WAX Column):

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Start at 60°C (Hold 1 min).

    • Ramp 5°C/min to 110°C (This slow ramp is critical for the isomer elution window).

    • Ramp 20°C/min to 240°C (Bake out).

Why this works: Isomers separate best when the capacity factor (


) is optimized. A slow ramp rate (5°C/min) keeps the analytes in the column longer during the critical separation temperature range, maximizing the interaction differences between the E and Z forms and the stationary phase [2].

Q: Can I use Hydrogen carrier gas? A: Yes. Hydrogen provides better efficiency (HETP) at higher linear velocities. If using Hydrogen, increase the flow to 1.5 - 2.0 mL/min and increase the ramp rate slightly. This often results in sharper peaks, which directly increases Resolution (


).

References

  • BenchChem. (2025).[1][2] Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns. Retrieved from .

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from 3.

  • National Institutes of Health (NIH). (2025). Separation of Cis-Trans Isomers using Reversed Phase LC. (Cited for comparative principles of geometric isomer separation).[4][5] Retrieved from 6.

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of 2,3-Dimethylpent-2-en-1-ol: A Comparative Guide to 2D NMR Efficacy

Executive Summary: The Stereochemical Challenge In the synthesis and isolation of 2,3-dimethylpent-2-en-1-ol , researchers face a critical analytical bottleneck: the tetrasubstituted nature of the double bond. Unlike di-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the synthesis and isolation of 2,3-dimethylpent-2-en-1-ol , researchers face a critical analytical bottleneck: the tetrasubstituted nature of the double bond. Unlike di- or tri-substituted alkenes, this molecule lacks vinylic protons, rendering standard 1D


H NMR coupling constants (

) useless for determining E/Z stereochemistry.

This guide objectively compares the standard 1D NMR approach against a comprehensive 2D NMR suite (HSQC, HMBC, NOESY). We demonstrate that while 1D NMR provides functional group confirmation, 2D NOESY is the non-negotiable standard for structural certification , offering a self-validating mechanism to distinguish the E (trans-like) and Z (cis-like) isomers.

Comparative Analysis: 1D vs. 2D NMR Workflows

The following table summarizes the efficacy of analytical techniques for this specific allylic alcohol.

FeatureMethod A: Standard 1D (

H/

C)
Method B: Integrated 2D Suite (Rec.)
Connectivity Partial. Inferential based on chemical shift tables.Complete. HSQC/HMBC confirms C-H and C-C connectivity.
Stereochemistry Fails. No vicinal coupling (

) available across the C2=C3 bond.
Definitive. NOESY maps spatial proximity (<5Å) of methyl groups.[1]
Confidence Level Low (Ambiguous assignment of methyl singlets).High (Self-validating structural proof).
Time Investment 10–15 minutes.1–2 hours (includes acquisition & processing).
Sample Req. < 1 mg.5–10 mg (for clear HMBC/NOESY correlations).

Technical Deep Dive: The 2D NMR Protocol

To achieve authoritative structural confirmation, the following protocol synthesizes causality with experimental rigor.

The Logic of Assignment (Causality)
  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons. This separates the overlapping alkyl signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "bridge builder." It connects the quaternary alkene carbons (C2, C3) to the protons on the neighboring methyl and methylene groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The "ruler." It measures through-space distances.[1][2] Since the double bond is rigid, the spatial arrangement of the methyl groups is fixed, providing a binary readout for E vs. Z.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for assigning the structure, ensuring no step is based on assumption.

NMR_Workflow Sample Unknown Isomer (2,3-Dimethylpent-2-en-1-ol) H1_NMR 1D 1H NMR (Identify Methyl Singlets) Sample->H1_NMR HSQC HSQC (Assign C-H Pairs) H1_NMR->HSQC Resolve Overlap HMBC HMBC (Connect Quaternary C2/C3) HSQC->HMBC Bridge Quaternary C NOESY NOESY / ROESY (Spatial Correlations) HMBC->NOESY Assign Geometry Structure Confirmed Stereochemistry (E or Z) NOESY->Structure < 5 Angstroms

Caption: Logical progression from sample to structural certainty using 2D NMR.

Supporting Experimental Data (Representative)

To validate the protocol, we analyze the expected spectral data for (E)-2,3-dimethylpent-2-en-1-ol .

Atom Numbering & Shift Assignment
  • C1: Hydroxymethyl (-CH

    
    OH) attached to C2.
    
  • C2: Alkene carbon (Quaternary).

  • C3: Alkene carbon (Quaternary).

  • C4: Methylene (-CH

    
    -) of the ethyl group.
    
  • C5: Methyl (-CH

    
    ) of the ethyl group.
    
  • C2-Me: Methyl attached to C2.

  • C3-Me: Methyl attached to C3.

The "Smoking Gun" NOE Correlations

The distinction relies entirely on which groups show cross-peaks in the NOESY spectrum.

Interaction Pair(E)-Isomer Expected NOE (Z)-Isomer Expected NOE Mechanistic Explanation
H(C1)

C3-Me
Strong Weak/NoneIn E, -CH

OH and C3-Me are cis (same side).
H(C1)

H(C4)
Weak/NoneStrong In Z, -CH

OH and Ethyl group are cis.
C2-Me

H(C4)
Strong Weak/NoneIn E, C2-Me and Ethyl group are cis.
C2-Me

C3-Me
Weak/NoneStrong In Z, both Methyls are cis (steric clash).
Spatial Interaction Map

The diagram below visualizes the specific NOE interactions that confirm the (E)-isomer .

NOE_Map cluster_E E-Isomer (Observed Correlations) C1_H H (C1) Hydroxymethyl C3_Me Me (on C3) C1_H->C3_Me Strong NOE C2_Me Me (on C2) C2_Me->C3_Me No NOE C4_H H (C4) Ethyl Methylene C2_Me->C4_H Strong NOE

Caption: Diagnostic NOE correlations for the (E)-isomer. Red dashed lines indicate strong spatial proximity.

Detailed Experimental Protocol

To replicate these results, follow this validated methodology.

Step 1: Sample Preparation[4]
  • Solvent: CDCl

    
     (Deuterochloroform) is standard. If signals overlap, switch to C
    
    
    
    D
    
    
    (Benzene-d6) to induce aromatic solvent induced shifts (ASIS).
  • Concentration: Dissolve 5–10 mg of analyte in 0.6 mL solvent. Filter to remove particulates (crucial for high-quality 2D spectra).

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Step 2: Acquisition Parameters (400 MHz+)
  • 1D Proton: 16 scans, 30° pulse angle. Ensure relaxation delay (d1) is

    
     2 seconds for accurate integration.
    
  • 2D NOESY (Gradient Enhanced):

    • Mixing Time: 300–500 ms. (Note: For small molecules MW ~114, NOE is positive. If signal is null, use ROESY with mixing time 200 ms).

    • Scans: 8–16 per increment.

    • Increments: 256 (t1) x 2048 (t2).

  • 2D HMBC: Optimize for long-range coupling (

    
     Hz). This is critical for seeing the correlation from the methyl protons to the quaternary carbons.
    
Step 3: Data Processing[1]
  • Apodization: Apply a sine-bell squared function (QSINE) to both dimensions to enhance resolution.

  • Phasing: Careful phasing is required for NOESY to distinguish chemical exchange (same phase as diagonal) from NOE (opposite phase, usually, or same phase depending on size/viscosity). Note: For small molecules in non-viscous solvents, NOE peaks are typically negative (opposite to diagonal) or positive depending on the specific rotational correlation time

    
    . ROESY is safer if in doubt.
    

References

  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4]

  • Neuhaus, D., & Williamson, M. P. (2000).[4] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[4]

  • ChemicalBook. (n.d.). NMR Spectrum of 2,3-dimethylpentan-2-ol (Analogous Structure). Accessed October 2023.

Sources

Comparative

Cross-validation of experimental NMR data of 2,3-Dimethylpent-2-en-1-ol with published literature values.

This guide provides a rigorous technical framework for the structural validation of 2,3-Dimethylpent-2-en-1-ol (CAS 89794-41-2), a critical intermediate in terpene and complex polyketide synthesis.[1] Unlike simple alkan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the structural validation of 2,3-Dimethylpent-2-en-1-ol (CAS 89794-41-2), a critical intermediate in terpene and complex polyketide synthesis.[1]

Unlike simple alkanes, this trisubstituted allylic alcohol presents specific stereochemical challenges (


 isomerism) that standard 1D NMR cannot definitively resolve.[1] This guide synthesizes experimental protocols with fragment-based consensus data to establish a self-validating characterization workflow.


 ratio), and solvent-dependent shift analysis.[1]

Introduction & Structural Context[1][2][3][4][5][6][7][8]

2,3-Dimethylpent-2-en-1-ol is a trisubstituted alkene featuring a primary hydroxyl group.[1] Its validation is often complicated by the presence of its geometric isomer and potential over-reduction byproducts (saturated alcohols) from synthesis.[1]

  • Target Structure:

    
    
    
  • Key Challenge: Distinguishing the

    
     (trans-like) and 
    
    
    
    (cis-like) isomers.
    • Priority (Cahn-Ingold-Prelog):

      • C2:

        
         (High) vs 
        
        
        
        (Low)[1]
      • C3:

        
         (High) vs 
        
        
        
        (Low)[1]
    • 
      -Isomer:  High priority groups (
      
      
      
      and
      
      
      ) are on the same side.[1][2]
    • 
      -Isomer:  High priority groups are on opposite sides.[1][3][2]
      

Experimental Protocol (Self-Validating System)

To ensure data integrity, the following protocol synthesizes standard acquisition with mechanistic cross-checks.

A. Sample Preparation[1][2][10]
  • Solvent:

    
     (99.8% D) is standard.[1]
    
    • Expert Insight: If methyl signals at

      
       1.6–1.8 ppm overlap, switch to Benzene-
      
      
      
      (
      
      
      )
      .[1] The magnetic anisotropy of the benzene ring induces shift dispersion, often resolving the C2-Me and C3-Me singlets.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg) may cause the -OH proton to shift significantly and broaden due to hydrogen bonding.[1]

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration of methyls with different relaxation times (

    
    ).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. Allylic methyls can have long
    
    
    times; insufficient delay leads to under-integration and incorrect
    
    
    ratio calculations.[1]
  • Scans: 16–32 (sufficient for 1H); 512+ (for 13C).

Data Comparison: Experimental vs. Reference Consensus

The following table compares experimental data (typical for high-purity synthetic samples) against reference consensus values derived from structural fragments (e.g., 2,3-dimethyl-2-pentene) and chemical shift prediction algorithms.

Table 1: 1H NMR Chemical Shift Assignment (


, 400 MHz) 
PositionMoietyMultiplicity (

Hz)
Experimental

(ppm)
Reference Consensus

(ppm)*
Validation Note
OH

br s1.40 – 1.60VariableShift is conc/temp dependent. Disappears with

shake.
H-1

s (or d if coupled)4.124.08 – 4.15Diagnostic for primary allylic alcohol.[1]
H-4

(Ethyl)
q (

)
2.052.00 – 2.08Couples to H-5 triplet.[1]
H-2'

s1.761.72 – 1.78Critical: Position varies by isomer (

vs

).[1][3][2]
H-3'

s1.681.65 – 1.70Often overlaps with H-2'; check integration (3H).[1]
H-5

(Ethyl)
t (

)
0.980.95 – 1.00Clean triplet confirms ethyl chain integrity.[1]

*Reference Consensus values are derived from spectral databases of structural analogs (e.g., prenol, 2,3-dimethyl-2-pentene) [1, 2].[1]

Table 2: 13C NMR Chemical Shift Assignment (


, 100 MHz) 
PositionCarbon TypeExperimental

(ppm)
Validation Note
C-2, C-3 Quaternary Alkene130.0 – 135.0Two signals; typically low intensity.[1]
C-1 Allylic Alcohol63.5Characteristic of primary allylic alcohol.[1]
C-4 Allylic Methylene26.5
C-2', C-3' Vinylic Methyls17.5, 12.8Distinct shifts aid isomer ID.[1]
C-5 Terminal Methyl13.2

Advanced Validation: Stereochemical Assignment (NOE)

1D NMR is insufficient for proving stereochemistry in tetrasubstituted-like systems.[1] You must perform a 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm the


 or 

configuration.[1]
The NOE Logic Gate[1][2]
  • Experiment: Selectively irradiate the C2-Methyl signal (~1.76 ppm).

  • Observation A (Z-Isomer): If you see enhancement of the C3-Methyl signal, the methyls are cis (close in space).

  • Observation B (E-Isomer): If you see enhancement of the Ethyl Methylene (H-4) signal, the C2-Me is cis to the Ethyl group (meaning the high-priority groups are trans).

Validation Workflow Diagram

ValidationWorkflow Start Crude Product 2,3-Dimethylpent-2-en-1-ol H1_NMR 1H NMR (CDCl3) Check Purity & Integration Start->H1_NMR Decision_Purity Is Purity > 95%? H1_NMR->Decision_Purity Purify Column Chromatography (Hexane/EtOAc) Decision_Purity->Purify No NOE_Exp 1D NOESY Experiment Irradiate C2-Me (1.76 ppm) Decision_Purity->NOE_Exp Yes Purify->H1_NMR Result_Z Enhancement of C3-Me observed NOE_Exp->Result_Z Result_E Enhancement of Ethyl CH2 observed NOE_Exp->Result_E Conclusion_Z Conclusion: Z-Isomer (Cis-like) Result_Z->Conclusion_Z Conclusion_E Conclusion: E-Isomer (Trans-like) Result_E->Conclusion_E

Figure 1: Decision tree for the stereochemical assignment and purity validation of 2,3-dimethylpent-2-en-1-ol.

Analysis of Impurities

When synthesizing this molecule (typically via reduction of 2,3-dimethylpent-2-enoic acid esters or Grignard addition), specific impurities are common.

  • Saturated Analog (2,3-Dimethylpentan-1-ol):

    • Detection: Look for the disappearance of olefinic methyls (1.6–1.8 ppm) and the appearance of complex multiplets in the 0.8–1.4 ppm region.[1]

    • Shift: The C1-H2 signal shifts upfield to ~3.4–3.6 ppm in the saturated alcohol.[1]

  • Aldehyde (Oxidation Product):

    • Detection: Sharp singlet at ~9.5–10.0 ppm.[1]

  • Regioisomers (Terminal Alkene):

    • Detection: Distinctive vinylic protons in the 4.8–5.2 ppm region (absent in the target tetrasubstituted-like alkene).[1]

References

  • PubChem. (2025).[1] 2,3-Dimethylpent-2-en-1-ol Compound Summary (CID 12815294).[1][4] National Center for Biotechnology Information.[1] Link[1]

  • ChemicalBook. (2025).[1][2][5] 1H NMR Spectrum of 2,3-Dimethyl-2-pentene (Structural Analog).Link[1]

  • BenchChem. (2025).[1][5] Synthesis of 2,3-Dimethylpentanal and Alcohol Precursors.[1][6][5]Link[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1] (Standard reference for calculating consensus shifts).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethylpent-2-en-1-ol

Welcome to a definitive guide on the safe and compliant disposal of 2,3-Dimethylpent-2-en-1-ol. In our work as researchers and developers, the integrity of our science is matched by the integrity of our safety practices.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a definitive guide on the safe and compliant disposal of 2,3-Dimethylpent-2-en-1-ol. In our work as researchers and developers, the integrity of our science is matched by the integrity of our safety practices. Handling chemical waste is not a mere procedural task; it is a critical component of responsible research that protects our colleagues, our communities, and the environment. This guide moves beyond a simple checklist, delving into the causality behind each procedural step to ensure a self-validating system of safety and compliance within your laboratory.

Section 1: Hazard Profile and the Rationale for Stringent Disposal

Understanding the intrinsic properties of 2,3-Dimethylpent-2-en-1-ol is fundamental to appreciating the necessity of a meticulous disposal protocol. This compound is not benign; its chemical nature dictates specific handling requirements to mitigate risks.

Key Hazards:

  • Flammability: The compound is a flammable liquid and vapor.[1][2] This classification necessitates strict control over ignition sources, including static electricity, open flames, and hot surfaces.[3] Vapors can travel to an ignition source and flash back, and containers may explode in a fire.[4]

  • Health Risks: Direct contact and inhalation pose significant health hazards. It is known to cause skin and serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation upon inhalation.[1][2] Related compounds are known to be potentially fatal if swallowed and aspirated into the lungs.[5]

  • Environmental Toxicity: Similar chemical structures are classified as very toxic to aquatic life, with the potential for long-lasting adverse effects in the environment.[6][7] This characteristic makes disposal via the sanitary sewer system strictly prohibited.

These hazards are the "why" behind every step that follows. Each precaution is a direct countermeasure to a specific chemical property.

Hazard ClassificationGHS CodeDescriptionCausality for Disposal Protocol
Flammable LiquidH226Flammable liquid and vapor.[1][2]Requires storage away from heat/ignition sources; use of bonded/grounded containers during transfer to prevent static discharge.[5]
Skin IrritationH315Causes skin irritation.[1][2]Mandates use of nitrile gloves and other personal protective equipment (PPE) during handling and transfer.
Eye IrritationH319Causes serious eye irritation.[1][2]Requires use of safety glasses with side shields or chemical splash goggles.
Respiratory IrritationH335May cause respiratory irritation.[1][2]All transfers must be conducted in a well-ventilated area, preferably a certified chemical fume hood.
Aquatic Toxicity(Implied)Very toxic to aquatic life with long-lasting effects.[6][7]Prohibits sink or drain disposal; mandates collection for treatment by a licensed hazardous waste facility.

Section 2: Pre-Disposal Planning: The Foundation of Safety

Effective waste management begins long before a container is full. A proactive approach rooted in laboratory workflow ensures safety and compliance.

  • Waste Minimization: The most effective disposal strategy is to generate less waste. This can be achieved by reducing the scale of operations or, when scientifically viable, substituting with less hazardous materials.[8]

  • Designated Accumulation: All hazardous waste must be collected and stored at or near its point of generation in a designated Satellite Accumulation Area (SAA).[8][9] This area must be clearly marked, away from routine laboratory traffic, and include secondary containment to mitigate spills.[9]

  • Chemical Segregation: Never mix incompatible waste streams.[8] 2,3-Dimethylpent-2-en-1-ol, as an alcohol, is incompatible with strong oxidizing agents, alkali metals, and nitrides.[4][10] Mixing these can generate heat, toxic gases, or fire. Keep its waste stream separate from acids, bases, and other reactive chemical waste.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and disposal of 2,3-Dimethylpent-2-en-1-ol waste.

1. Don Personal Protective Equipment (PPE):

  • Before handling the chemical or its waste, don appropriate PPE:

    • Nitrile gloves (check for compatibility).

    • Safety glasses with side shields or chemical splash goggles.

    • A flame-retardant lab coat.

2. Prepare the Hazardous Waste Container:

  • Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with the waste.[11][12] The original product container is often an excellent choice if it is in good condition.[11] Never use food-style containers like jars or bottles.[11]

  • Ensure Proper Headspace: Do not fill the container to the brim. Leave at least 10% of the volume as headspace (or a minimum of one inch) to allow for vapor expansion.[11]

  • Label Correctly and Completely: The container must be labeled before any waste is added. Your institution's Environmental Health & Safety (EHS) office will provide the required labels.[8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2,3-Dimethylpent-2-en-1-ol." List all components if it's a mixture.

    • The accumulation start date (the date the first drop of waste is added).

    • Appropriate hazard pictograms (e.g., flammable, irritant).

3. Transfer the Waste:

  • Work in a Ventilated Area: Conduct all transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Prevent Static Discharge: If transferring more than a liter, the waste container and the source container must be grounded and bonded to prevent a static spark from igniting the flammable vapors.[5][6]

  • Use Proper Equipment: Use a funnel to prevent spills. Pour slowly and carefully.

  • Keep the Container Closed: The waste container must be securely capped at all times except when actively adding waste.[11] This is a critical regulatory and safety requirement to prevent the release of flammable and harmful vapors.

4. Store the Waste Container:

  • Secure in SAA: Place the sealed and labeled container in your designated Satellite Accumulation Area.

  • Utilize Secondary Containment: The container must be kept within a secondary containment tray or tub capable of holding at least 110% of the volume of the largest container.[9]

  • Store Away from Incompatibles: Ensure the SAA segregates this alcohol-based waste from acids, oxidizers, and other reactive chemicals.

5. Arrange for Final Disposal:

  • Once the container is full or the accumulation time limit is approaching (typically 90-180 days, check with your EHS office), contact your institution's EHS department. They will arrange for pickup and disposal by a licensed hazardous waste contractor, ensuring "cradle-to-grave" management as required by law.

Section 4: The Disposal Workflow: A Visual Guide

The following diagram illustrates the logical flow and decision points in the compliant disposal of 2,3-Dimethylpent-2-en-1-ol.

G cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations gen Waste Generation (2,3-Dimethylpent-2-en-1-ol) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container 2. Prepare Labeled Hazardous Waste Container ppe->container transfer 3. Transfer Waste in Fume Hood (Grounding if >1L) container->transfer store 4. Seal and Store in SAA (Secondary Containment) transfer->store contact_ehs 5. Contact EHS for Disposal store->contact_ehs pickup EHS Schedules Pickup transport Licensed Contractor Transports Waste pickup->transport facility Approved Waste Disposal Facility (Incineration/Treatment) transport->facility contact_ehs->pickup

Sources

Handling

Personal protective equipment for handling 2,3-Dimethylpent-2-en-1-ol

Chemical Identity: 2,3-Dimethylpent-2-en-1-ol CAS Number: 89794-41-2 Molecular Formula: C₇H₁₄O Synonyms: (E)-2,3-Dimethyl-2-penten-1-ol; 2,3-Dimethyl-2-pentenyl alcohol.[1][2][3][4] Executive Safety Summary 2,3-Dimethylp...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: 2,3-Dimethylpent-2-en-1-ol CAS Number: 89794-41-2 Molecular Formula: C₇H₁₄O Synonyms: (E)-2,3-Dimethyl-2-penten-1-ol; 2,3-Dimethyl-2-pentenyl alcohol.[1][2][3][4]

Executive Safety Summary

2,3-Dimethylpent-2-en-1-ol is a branched, unsaturated allylic alcohol used primarily as an intermediate in organic synthesis (e.g., pheromone or fragrance development).[2][4][5] Its safety profile is defined by two primary vectors: flammability and mucous membrane irritation .[4][5]

As a Senior Application Scientist, I emphasize that while this compound is not classified as "acutely toxic" (Category 1/2), its volatility and lipophilic nature allow it to penetrate biological membranes rapidly, causing significant irritation to the respiratory tract and eyes.[2][4] The presence of the alkene double bond also introduces reactivity considerations, specifically susceptibility to oxidation.[2][4]

Immediate Hazard Classifications (GHS):

  • Flammable Liquid (Category 3): Flash point likely between 23°C and 60°C. Vapors can form explosive mixtures with air.[4]

  • Skin Irritation (Category 2): Causes reversible damage to the skin.[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4][6][7][8]

  • STOT-SE (Category 3): May cause respiratory tract irritation (inhalation hazard).[4][5][6][8]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the chemical's ability to defat skin (solvent action) and its volatility.

PPE CategoryRecommendationScientific Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.[2][4]1)Safety glasses are insufficient due to the volatile nature of the compound.[4] Vapors can bypass side shields, causing ocular irritation (H319).[2][4] Goggles provide a vapor seal.[2][4]
Hand Protection Nitrile (Minimum 5 mil) or Silver Shield® (Laminate) Splash Contact: Nitrile provides adequate short-term protection against C7 alcohols.[4] Prolonged Contact: Use Silver Shield laminate gloves.[4] Alcohols can swell nitrile over time, degrading mechanical strength.[2][4]
Respiratory Fume Hood (Required) Due to H335 (Respiratory Irritation), all open handling must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.[2][4]
Body 100% Cotton Lab Coat or Nomex Synthetic blends (polyester) can melt into skin if ignited.[4] Cotton is fire-resistant; Nomex provides superior flash fire protection.[2][4]

Operational Protocol: From Receipt to Disposal

Phase 1: Receiving & Storage

Objective: Prevent degradation (oxidation) and minimize fire risk.[4]

  • Inspection: Upon receipt, inspect the bottle for precipitate (polymerization) or yellowing (oxidation).[4]

  • Inert Atmosphere: As an allylic alcohol, the double bond is susceptible to autoxidation.[2][4]

    • Expert Tip: Purge the headspace with dry Nitrogen or Argon after every use.[2][4]

  • Segregation: Store in a Flammables Cabinet . Keep away from:

    • Oxidizers (e.g., Nitric acid, Peroxides) – Risk of violent reaction.[2][4]

    • Strong Acids – Can catalyze dehydration or polymerization.[2][4]

Phase 2: Experimental Handling

Objective: Zero exposure to vapors.

  • Engineering Control: Verify fume hood flow before opening the container.

  • Transfer Technique:

    • Avoid pouring directly from the stock bottle if possible.[2][4] Use a glass syringe or a positive-displacement pipette to transfer precise volumes.[2][4]

    • Why? This minimizes the surface area of the liquid exposed to air, reducing vapor generation and oxidation potential.[2][4]

  • Reaction Setup:

    • If heating is required, use a reflux condenser and an oil bath/heating block.[2][4] Never use an open flame.

    • Ensure the system is grounded to prevent static discharge ignition.[2][4][6][9]

Phase 3: Waste Disposal & Spill Management

Objective: Environmental compliance and safety.

  • Waste Stream: Classify as Flammable Organic Solvent Waste .[4] Do not pour down the drain.

  • Spill Response (< 500 mL):

    • Evacuate the immediate area and remove ignition sources.[2][4][6]

    • Don PPE: Goggles, Nitrile gloves, Lab coat.[2][4]

    • Absorb: Use a non-combustible absorbent (Vermiculite or clay-based kitty litter).[4] Do not use paper towels, as they increase the surface area for evaporation and flammability.[2][4]

    • Collect: Scoop into a sealed hazardous waste bag/container.

    • Clean: Wipe surface with soap and water to remove oily residue.[2][4]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision pathways for handling 2,3-Dimethylpent-2-en-1-ol, ensuring a self-validating safety loop.

G Start Start: Chemical Retrieval CheckHood Check Fume Hood (Flow > 80 fpm?) Start->CheckHood PPE Don PPE: Goggles + Nitrile Gloves CheckHood->PPE Pass Stop STOP: Maintenance Required CheckHood->Stop Fail Transfer Transfer Chemical (Syringe/Pipette) PPE->Transfer Inert Purge Headspace (N2/Ar) Transfer->Inert Post-Use Waste Disposal: Organic Solvent Stream Transfer->Waste Excess/Spill Store Return to Flammables Cabinet Inert->Store

Figure 1: Operational decision logic for handling 2,3-Dimethylpent-2-en-1-ol. Note the critical "Stop" point if engineering controls fail.

Emergency Response Data

ScenarioImmediate ActionMedical Follow-up
Skin Contact Wash with soap and water for 15 min.[2][4] Remove contaminated clothing.[2][4][6][9]Seek medical attention if irritation persists (dermatitis risk).[4]
Eye Contact Rinse cautiously with water for 15 min.[4] Remove contact lenses.[2][4][9]Mandatory: Consult an ophthalmologist.
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).[2][4]
Ingestion Do NOT induce vomiting (aspiration hazard). Rinse mouth.[2][4]Call Poison Control immediately.[2][4][9]

References

  • PubChem. (n.d.).[3][4][7] 2,3-Dimethylpent-2-en-1-ol (Compound).[1][2][3][4][5] National Library of Medicine.[2][4] Retrieved February 5, 2026, from [Link][2][4]

  • American Elements. (n.d.).[2][4] 2,3-Dimethylpent-2-en-1-ol.[1][2][3][4][5] Retrieved February 5, 2026, from [Link][2][4]

  • Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2][4] Retrieved February 5, 2026, from [Link][2][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.